N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURBKRFUFINPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630965 | |
| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156353-01-4 | |
| Record name | N-Methoxy-N-methyloxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-methyloxane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a valuable Weinreb amide intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols for key transformations, and presents relevant chemical data in a structured format.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available tetrahydropyran-4-carboxylic acid. The overall transformation involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.
The most common and efficient method for the activation of the carboxylic acid is its conversion to the corresponding acid chloride, tetrahydropyran-4-carbonyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base affords the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of Tetrahydropyran-4-carbonyl Chloride
This protocol is adapted from a procedure described in the patent literature for the preparation of the acid chloride from tetrahydropyran-4-carboxylic acid.
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring device
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stirring device and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.
-
The resulting crude tetrahydropyran-4-carbonyl chloride is obtained as a pale brownish liquid and can be used in the next step without further purification.
Synthesis of this compound
This is a general procedure for the formation of a Weinreb amide from an acid chloride.
Materials:
-
Tetrahydropyran-4-carbonyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Stirring device
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve the crude tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the acid chloride dropwise to the cold solution of N,O-dimethylhydroxylamine over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetrahydropyran-4-carboxylic acid | 5337-03-1 | C₆H₁₀O₃ | 130.14 |
| This compound | 156353-01-4 | C₈H₁₅NO₃ | 173.21 |
Table 2: Reaction Data
| Reaction Step | Starting Material | Reagents | Product | Yield (%) |
| 1. Acid Chloride Formation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride, Toluene | Tetrahydropyran-4-carbonyl chloride | ~100 |
| 2. Weinreb Amide Formation | Tetrahydropyran-4-carbonyl chloride | N,O-Dimethylhydroxylamine HCl, Triethylamine | This compound | 70-90 (Typical) |
Note: The yield for the Weinreb amide formation is a typical range for this type of reaction and may vary depending on the specific reaction conditions and purification.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
While specific spectra for this compound are not publicly available in the searched literature, typical characterization data for such a compound would include:
-
¹H NMR: Expected signals would include those for the methoxy and N-methyl protons (as singlets), and multiplets for the protons of the tetrahydropyran ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the methoxy and N-methyl carbons, and the carbons of the tetrahydropyran ring would be expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (173.21 g/mol ).
Researchers are advised to acquire and interpret these spectra to confirm the identity and purity of the synthesized compound.
Safety Considerations
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid chlorides are corrosive and moisture-sensitive. Handle with care in an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide CAS number 156353-01-4
CAS Number: 156353-01-4
Introduction
N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, commonly referred to as a Weinreb amide, is a chemical compound with the CAS number 156353-01-4. This molecule incorporates a tetrahydropyran ring, a common scaffold in medicinal chemistry, and a Weinreb amide functional group. Weinreb amides are notable for their utility as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their stability and reactivity with organometallic reagents make them valuable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an overview of the available data for this compound, including its properties and a representative synthetic protocol.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 156353-01-4 | Generic |
| Molecular Formula | C8H15NO3 | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| SMILES Code | CON(C)C(=O)C1CCOCC1 | [1] |
| MDL Number | MFCD07370048 | [1] |
| InChI Key | QURBKRFUFINPQC-UHFFFAOYSA-N | [1] |
| PubChem ID | 23144693 | [1] |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and N,N-diisopropylethylamine (3.0 equivalents).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Synthetic Workflow
The synthesis of this compound from its corresponding carboxylic acid can be visualized as a straightforward workflow involving the activation of the carboxylic acid followed by amidation.
Caption: General workflow for the synthesis of the target Weinreb amide.
Applications in Drug Development and Research
While specific applications for this compound are not documented in the available literature, its structural motifs suggest its potential as a synthetic intermediate in drug discovery. The tetrahydropyran ring is a common feature in many biologically active compounds. The Weinreb amide functionality allows for the straightforward introduction of various substituents through reaction with organometallic reagents, enabling the synthesis of a library of ketone derivatives. These ketones can then be further elaborated to generate diverse molecular architectures for screening in various biological assays.
Safety Information
Safety data for this compound is not extensively detailed. However, based on the GHS pictograms provided by some suppliers, the compound may be harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) from the supplier.
References
An In-depth Technical Guide to Tetrahydropyran Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of tetrahydropyran Weinreb amides. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics, due to the stability of the Weinreb amide functionality and the favorable physicochemical properties imparted by the tetrahydropyran ring.
Core Physical Properties
| Property | N-methoxy-N-methyltetrahydropyran-4-carboxamide | N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide (Thio-analog for comparison) |
| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₂S[1] |
| Molecular Weight | 173.21 g/mol | 189.28 g/mol [1] |
| Boiling Point | 125-129 °C at 8.0 hPa[2] | Not available |
| Melting Point | Not available | Not available |
| ¹H NMR (CDCl₃, δ ppm) | 1.57-1.66 (m, 2H), 1.77-1.93 (m, 2H), 2.85-2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 4.0 Hz, 2H)[2] | Not available |
Experimental Protocols: Synthesis of Tetrahydropyran Weinreb Amides
The synthesis of tetrahydropyran Weinreb amides is most commonly achieved through the reaction of an activated tetrahydropyran carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. A general and reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the hydroxylamine derivative.
Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide
This protocol describes the synthesis starting from the commercially available tetrahydropyran-4-carboxylic acid.
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonyl chloride
-
Materials: Tetrahydropyran-4-carboxylic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM).
-
Procedure:
-
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude tetrahydro-2H-pyran-4-carbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide
-
Materials: Tetrahydro-2H-pyran-4-carbonyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (or other suitable base), dry dichloromethane (DCM).
-
Procedure:
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM).
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.
-
To this mixture, add a solution of the crude tetrahydro-2H-pyran-4-carbonyl chloride (1.0 eq) in dry DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyltetrahydropyran-4-carboxamide.
-
Role in Drug Discovery and Organic Synthesis
The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[3][4] It can act as a bioisosteric replacement for other cyclic systems, offering a favorable balance of lipophilicity and metabolic stability.[3] Weinreb amides are stable intermediates that allow for the controlled, high-yield synthesis of ketones and aldehydes through reaction with organometallic reagents. The combination of these two moieties in tetrahydropyran Weinreb amides makes them highly valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.
The following diagram illustrates the logical workflow of utilizing a tetrahydropyran Weinreb amide as a key intermediate in the synthesis of a target ketone, which could be a potential drug candidate.
References
- 1. Buy N-methoxy-N-methylthiane-4-carboxamide | 887481-46-1 [smolecule.com]
- 2. 156353-01-4 | N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide | Amides | Ambeed.com [ambeed.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, nomenclature, and general synthetic considerations for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a compound of interest in synthetic and medicinal chemistry.
Core Compound Identification
This compound is a substituted heterocyclic compound. Its core structure consists of a saturated six-membered oxygen-containing ring (tetrahydropyran) functionalized at the 4-position with a specific amide group known as a Weinreb amide.
| Identifier | Value | Source |
| IUPAC Name | This compound | Inferred from chemical nomenclature rules |
| CAS Number | 156353-01-4 | [1][2] |
| Molecular Formula | C8H15NO3 | [1] |
| Synonyms | 2H-Pyran-4-carboxamide, tetrahydro-N-methoxy-N-methyl- | [1] |
Chemical Structure and Nomenclature
The structure of this compound is defined by its IUPAC name, which can be broken down into its constituent parts to understand the arrangement of atoms.
Chemical Structure:
Caption: 2D Structure of this compound
IUPAC Name Derivation
The systematic name "this compound" is derived as follows:
References
Starting Materials for Tetrahydropyran-4-Carboxylic Acid Weinreb Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, a valuable intermediate in pharmaceutical and chemical research. This document outlines the primary starting materials, detailed experimental protocols for key synthetic transformations, and quantitative data to facilitate reproducible and efficient synthesis.
Overview of Synthetic Strategy
The synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, also known as N-methoxy-N-methyl-tetrahydropyran-4-carboxamide, primarily involves two key stages:
-
Synthesis of Tetrahydropyran-4-carboxylic Acid: This heterocyclic carboxylic acid serves as the foundational building block.
-
Formation of the Weinreb Amide: The carboxylic acid is then converted to the corresponding N-methoxy-N-methylamide.
This guide will detail a commercially viable route for the first stage and present several effective methods for the second stage.
Synthesis of Tetrahydropyran-4-carboxylic Acid
A robust and scalable synthesis of tetrahydropyran-4-carboxylic acid begins with the cyclization of diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled decarboxylation to yield the desired product.
Synthetic Pathway
Caption: Synthetic route to tetrahydropyran-4-carboxylic acid.
Experimental Protocols
Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate
-
To a suitable reaction vessel, add diethyl malonate (1.0 mole), bis(2-chloroethyl) ether (1.0 mole), a base (such as sodium hydroxide or potassium carbonate, 2 to 5 moles), and a suitable solvent (e.g., acetone, DMF, or toluene).
-
Heat the reaction mixture to a temperature between 50-100 °C.
-
Monitor the reaction for completion.
-
Upon completion, the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate, can be isolated.
Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid
-
The diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is subjected to hydrolysis using a base such as sodium hydroxide (5.0 moles).
-
The reaction is typically carried out at a temperature of 40-50 °C.
-
After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
Charge a reaction vessel with xylene (150.0 L for 35.0 kg of starting diacid) and paraffin oil (2.5 kg).
-
Heat the solvent mixture to 120-130 °C.
-
Carefully add the tetrahydropyran-4,4'-dicarboxylic acid (35.0 kg) in portions, controlling the evolution of carbon dioxide.
-
After the addition is complete, distill the degassed solvent to isolate the final product, tetrahydropyran-4-carboxylic acid.
Quantitative Data
| Step | Starting Materials | Key Reagents | Temperature (°C) | Molar Yield (%) |
| Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaOH, K2CO3) | 50-100 | - |
| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | Base (e.g., NaOH) | 40-50 | - |
| Decarboxylation | Tetrahydropyran-4,4'-dicarboxylic acid | Xylene, Paraffin oil | 120-130 | 85 |
Synthesis of Tetrahydropyran-4-carboxylic Acid Weinreb Amide
The conversion of tetrahydropyran-4-carboxylic acid to its Weinreb amide can be achieved through several methods. These typically involve the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.
Synthetic Pathway Overview
In-depth Technical Guide: Stability and Storage of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. The information presented is based on the established chemical properties of its core functional groups: the Weinreb amide and the tetrahydropyran ring. This document aims to equip researchers with the necessary knowledge to handle and store this compound effectively, ensuring its integrity for research and development purposes.
Introduction and Chemical Profile
This compound is a synthetically useful molecule featuring a Weinreb amide attached to a tetrahydropyran scaffold. The Weinreb amide (N-methoxy-N-methylamide) is a well-regarded functional group in organic chemistry, prized for its controlled reactivity towards nucleophiles, which allows for the efficient synthesis of ketones and aldehydes. The tetrahydropyran (THP) ring is a common structural motif in many biologically active compounds and is often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability. A thorough understanding of the stability of this compound is paramount for its application in multi-step syntheses and drug discovery programs.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₅NO₃
-
Molecular Weight: 173.21 g/mol
Analysis of Structural Moieties and Inherent Stability
The stability profile of this compound can be inferred from the known characteristics of its two primary components.
The Weinreb Amide Moiety
The N-methoxy-N-methylamide functional group is generally considered to be a stable entity, which allows for its purification and storage.[1] Its notable stability is a key feature in its synthetic utility, particularly the stability of the tetrahedral intermediate formed during nucleophilic additions, which prevents the common side reaction of over-addition.[2]
-
Hydrolytic Stability: Like all amides, the Weinreb amide is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate. Tertiary amides, such as this one, can be particularly resistant to cleavage, especially under basic conditions.[3]
-
Thermal Stability: Weinreb amides are generally thermally stable under standard laboratory conditions. However, studies on analogous N,N-dialkoxyamides have shown that decomposition can occur at very high temperatures (e.g., 155 °C) through radical pathways.
-
Oxidative and Photochemical Stability: The Weinreb amide functional group itself does not possess chromophores that absorb in the near-UV or visible range and is not considered to be particularly susceptible to oxidation or photodegradation under normal handling and storage conditions.
The Tetrahydropyran Ring
The tetrahydropyran ring is a saturated cyclic ether, a class of compounds known for its general chemical robustness.
-
General Stability: The THP ring exhibits excellent thermal and chemical stability.[4] It is notably more resistant to acid-catalyzed ring-opening polymerization than its five-membered counterpart, tetrahydrofuran (THF).[4]
-
Oxidative Stability: A significant advantage of the tetrahydropyran moiety is its low propensity to form explosive peroxides, a common issue with many other ether solvents.[4]
Potential Degradation Pathways
The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction would be catalyzed by the presence of strong acids or bases and accelerated by heat, yielding tetrahydro-2H-pyran-4-carboxylic acid and N,O-dimethylhydroxylamine.
Caption: Primary degradation pathway via hydrolysis.
Data Summary: Predicted Stability Profile
The following table provides a qualitative summary of the expected stability of this compound under forced degradation conditions. These predictions are based on the chemical principles of its functional groups, as no specific experimental data for this compound is currently available in the public domain.
| Stress Condition | Stressor | Predicted Stability | Likely Degradation Products |
| Hydrolytic | 0.1 M HCl, heat | Susceptible to degradation | Tetrahydro-2H-pyran-4-carboxylic acid, N,O-dimethylhydroxylamine |
| 0.1 M NaOH, heat | Susceptible to degradation | Tetrahydro-2H-pyran-4-carboxylic acid, N,O-dimethylhydroxylamine | |
| Oxidative | 3% H₂O₂, ambient temp. | Likely stable | No significant degradation expected |
| Thermal | Dry heat, 80°C | Likely stable | No significant degradation expected |
| Photochemical | ICH Q1B light exposure | Likely stable | No significant degradation expected |
Recommended Experimental Protocol: Forced Degradation Study
To definitively determine the stability profile of this compound, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines and is designed to induce approximately 10-20% degradation.[5][6]
Materials and General Procedure
-
Test Compound: this compound
-
Solvent: A suitable solvent in which the compound is stable and soluble (e.g., acetonitrile, methanol).
-
Stress Agents: 0.1 M Hydrochloric acid, 0.1 M Sodium hydroxide, 3% Hydrogen peroxide.
-
Analytical Method: A validated stability-indicating HPLC method with UV and/or mass spectrometric detection.
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each condition, mix the stock solution with the respective stressor.
-
Control Samples: Prepare control samples stored under ambient conditions without the stressor.
-
Incubation: Subject the samples to the stress conditions for a defined period.
-
Analysis: At the end of the exposure period, neutralize the acid and base-stressed samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating HPLC method.
Specific Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Conditions: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours. Also, store the stock solution at 60°C for 48 hours.
-
Photochemical Stress: Expose the solid compound and the stock solution to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m² (as per ICH Q1B). A dark control should be run in parallel.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. biopharminternational.com [biopharminternational.com]
Navigating the Chemistry of Tetrahydropyran Derivatives: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a cornerstone in modern organic synthesis and drug discovery, prized for its role as a robust protecting group for alcohols and its presence in numerous bioactive molecules.[1][2][3] However, the utility of THP derivatives is accompanied by inherent safety considerations that demand rigorous handling protocols and a thorough understanding of their chemical properties. This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of tetrahydropyran derivatives, alongside detailed experimental protocols and risk management workflows to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
A proactive approach to safety begins with a comprehensive risk assessment.[4][5] The process involves identifying the intrinsic hazards of THP derivatives, assessing the potential for exposure, and implementing appropriate control measures.[6]
Key Hazards Associated with Tetrahydropyran Derivatives:
-
Flammability: Tetrahydropyran and many of its derivatives are flammable liquids.[7][8] THP itself has a very low flash point, making it a significant fire hazard.[9]
-
Peroxide Formation: Like other ethers, THP and its derivatives can form explosive peroxides upon exposure to air and light.[6][10] This risk is heightened upon concentration, such as during distillation.[11]
-
Toxicity: Tetrahydropyran is considered a neurotoxin and can cause irritation to the skin, eyes, and respiratory system.[7] While the toxicity of specific derivatives varies, a cautious approach is always warranted.
-
Reactivity: THP derivatives can react vigorously with strong oxidizing agents.[7]
A systematic approach to risk assessment is crucial before commencing any work with these compounds.
Physical and Chemical Properties of Common Tetrahydropyran Derivatives
Understanding the physicochemical properties of specific THP derivatives is fundamental to their safe handling. The following table summarizes key data for tetrahydropyran and some of its common derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL) |
| Tetrahydropyran | C₅H₁₀O | 86.13 | 88[8][12] | -20[9] | 0.881[8] |
| 2-Methyl-tetrahydropyran | C₆H₁₂O | 100.16 | 101-103[13] | N/A | 0.868[13] |
| Tetrahydropyran-2-methanol | C₆H₁₂O₂ | 116.16 | 183.3 | 76[14] | 1.067 |
| Methyl tetrahydropyran-3-carboxylate | C₇H₁₂O₃ | 144.17 | 183.3 | 66.8 | 1.067[15] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling procedures and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with THP derivatives.
Engineering and Administrative Controls:
-
Fume Hood: All manipulations of THP derivatives should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[16]
-
Standard Operating Procedures (SOPs): Detailed SOPs for each experiment involving THP derivatives should be written and followed meticulously.
-
Inventory Management: Maintain a detailed inventory of all peroxide-forming chemicals, including dates of receipt and opening.[17]
Personal Protective Equipment (PPE) Selection:
The selection of PPE should be based on a thorough risk assessment of the specific experimental conditions.[18][19]
Peroxide Formation: Prevention and Mitigation
The formation of explosive peroxides is a critical hazard associated with tetrahydropyran and its derivatives.[6] Understanding the mechanism and implementing preventative measures is paramount.
Mechanism of Peroxide Formation:
Peroxide formation is a free-radical chain reaction initiated by the presence of oxygen and light.[20]
Prevention and Control:
-
Storage: Store THP derivatives in airtight, light-resistant containers, away from heat and sources of ignition.[11]
-
Inhibitors: Whenever possible, purchase THP derivatives containing an inhibitor such as butylated hydroxytoluene (BHT), which scavenges free radicals and prevents peroxide formation.[6]
-
Labeling and Testing: Clearly label containers with the date received and the date opened.[11] Regularly test for the presence of peroxides, especially for containers that have been open for an extended period.[21]
Experimental Protocols
Protocol for Peroxide Testing in THP Derivatives
This protocol describes two common methods for the qualitative and semi-quantitative detection of peroxides.
Method A: Peroxide Test Strips
This is a simple and rapid method for routine testing.[21]
-
Materials: Commercial peroxide test strips (e.g., EMQuant®).
-
Procedure: a. Dip the test strip into the THP derivative for approximately 1 second.[10] b. Allow the solvent to evaporate from the strip. c. Moisten the test pad with deionized water or by breathing on it.[10] d. Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm.
Method B: Potassium Iodide Test
This method provides a qualitative indication of the presence of peroxides.[22]
-
Materials: 10% (w/v) potassium iodide solution, glacial acetic acid.
-
Procedure: a. In a clean, dry test tube, add 1 mL of the THP derivative to be tested. b. Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid. c. A yellow to brown color indicates the presence of peroxides.[22]
Protocol for Quenching Peroxides in THP Derivatives
This protocol describes a method for reducing hazardous peroxides to safer levels.[23]
-
Materials: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, deionized water.
-
Procedure: a. Prepare the quenching solution: In a fume hood, carefully prepare a solution of 6 g of FeSO₄·7H₂O and 6 mL of concentrated sulfuric acid in 11 mL of water.[7][24] b. Quenching: Cool the THP derivative containing peroxides in an ice bath. c. Slowly add the ferrous sulfate solution with vigorous stirring. d. Continue stirring for a few minutes.[7] e. Verification: Test the treated solvent for the presence of peroxides using one of the methods described above. If the test is still positive, add more ferrous sulfate solution and continue stirring. f. Work-up: Once the peroxide test is negative, separate the aqueous and organic layers. Wash the organic layer with water and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate).
Protocol for the Acid-Catalyzed Deprotection of a THP-Protected Alcohol
This protocol provides a general method for the removal of the THP protecting group.[1][25]
-
Materials: THP-protected alcohol, acetic acid, tetrahydrofuran (THF), water, saturated aqueous sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.
-
Procedure: a. Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[25] b. Stir the solution at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with ethyl acetate (3 x volume). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[25] g. Purify the crude product by column chromatography if necessary.
Disposal of Tetrahydropyran Derivatives
All waste containing THP derivatives must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[26]
-
Segregation: Do not mix halogenated and non-halogenated waste streams.
-
Containerization: Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure cap.[27]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[27]
By adhering to the principles and protocols outlined in this guide, researchers can safely harness the synthetic utility of tetrahydropyran derivatives while minimizing risks to themselves, their colleagues, and the environment.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. occhygiene.com.au [occhygiene.com.au]
- 6. saltegra.com [saltegra.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 13. chembk.com [chembk.com]
- 14. Tetrahydropyran-2-methanol 98 100-72-1 [sigmaaldrich.com]
- 15. Page loading... [wap.guidechem.com]
- 16. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. ndsu.edu [ndsu.edu]
- 18. research.arizona.edu [research.arizona.edu]
- 19. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 20. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 21. www1.wellesley.edu [www1.wellesley.edu]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. benchchem.com [benchchem.com]
- 24. depts.washington.edu [depts.washington.edu]
- 25. benchchem.com [benchchem.com]
- 26. fishersci.com [fishersci.com]
- 27. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of the Molecular Weight of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the molecular weight of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a critical parameter for compound verification, quality control, and stoichiometric calculations in research and development. The guide covers both the theoretical calculation based on the chemical formula and a standard protocol for experimental verification via mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is determined from its molecular formula by summing the atomic weights of its constituent atoms.
Molecular Formula
The established molecular formula for this compound (CAS Registry Number: 156353-01-4) is C₈H₁₅NO₃ .[1][2][3][4]
Calculation Protocol
The theoretical molecular weight is calculated by following a precise workflow. This involves identifying each element, counting the number of atoms for each, and multiplying by the element's standard atomic weight. The sum of these values provides the molecular weight of the compound.
Caption: Logical workflow for the theoretical calculation of molecular weight.
Data Presentation
The calculation is based on the standard atomic weights of Carbon, Hydrogen, Nitrogen, and Oxygen. The contributions of each element are summarized below.
| Element | Symbol | Atom Count | Standard Atomic Weight (Da) | Total Mass Contribution (Da) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 173.212 |
The calculated average molecular weight for this compound is 173.21 g/mol .[2][3]
Experimental Verification via Mass Spectrometry
While theoretical calculation provides an expected value, empirical verification is essential for confirming the identity and purity of a synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for this purpose.
Experimental Workflow
The general workflow for verifying the molecular weight of a small molecule using LC-MS involves sample preparation, chromatographic separation, ionization, and mass analysis.
Caption: Standard experimental workflow for molecular weight verification by LC-MS.
Example Experimental Protocol
Below is a detailed protocol for the analysis of this compound using a typical LC-MS system.
Objective: To confirm the molecular weight of the target compound by identifying its protonated molecular ion [M+H]⁺.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA)
-
Calibrated LC-MS system with an Electrospray Ionization (ESI) source
2. Sample Preparation:
-
Prepare a stock solution by dissolving 1 mg of the compound in 1 mL of 50:50 ACN/Water.
-
Vortex the stock solution until the compound is fully dissolved.
-
Perform a serial dilution to create a working solution of 1 µg/mL.
3. LC-MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
4. Data Analysis:
-
Process the resulting chromatogram and mass spectrum.
-
The theoretical monoisotopic mass of C₈H₁₅NO₃ is 173.1052 Da.
-
The expected result is the detection of a prominent peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺.
Expected Data
The analysis should yield a specific mass-to-charge ratio (m/z) that confirms the compound's molecular weight.
| Ion Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated Molecular Ion | 174.1125 |
| [M+Na]⁺ | Sodium Adduct | 196.0944 |
The primary ion of interest for confirmation is the [M+H]⁺ adduct. Detection of a peak at or very near m/z 174.1125 (within the instrument's mass accuracy tolerance) provides strong evidence for the successful synthesis and identity of this compound.
References
The Synthetic Versatility of Tetrahydropyran-4-Carboxamides: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs. Its conformational rigidity and ability to engage in hydrogen bonding interactions make it an attractive component for the design of small molecule therapeutics. The introduction of a carboxamide functionality at the 4-position of the THP ring further enhances its drug-like properties, providing a versatile handle for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis of tetrahydropyran-4-carboxamides, detailing key experimental protocols, quantitative data, and insights into their potential biological applications and associated signaling pathways.
I. Synthesis of the Tetrahydropyran-4-Carboxamide Scaffold
The construction of tetrahydropyran-4-carboxamides can be broadly divided into two main stages: the synthesis of the core tetrahydropyran ring and the subsequent formation of the amide bond.
Construction of the Tetrahydropyran Ring
A variety of synthetic strategies have been developed for the stereocontrolled synthesis of substituted tetrahydropyrans. These methods often serve as the foundational steps for accessing the key intermediate, tetrahydropyran-4-carboxylic acid. Notable approaches include:
-
Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction allows for the convergent and stereoselective formation of dihydropyran intermediates, which can be subsequently reduced to the desired tetrahydropyran ring system.
-
Intramolecular Oxa-Michael Additions: The cyclization of δ-hydroxy-α,β-unsaturated esters or ketones provides a reliable route to functionalized tetrahydropyrans.
-
Prins-type Cyclizations: Acid-catalyzed cyclization of homoallylic alcohols with aldehydes or ketones is a widely used method for constructing the tetrahydropyran core.
A commercially viable and scalable synthesis of tetrahydropyran-4-carboxylic acid, a direct precursor to the target carboxamides, has been reported. This multi-step process, starting from diethyl malonate and bis(2-chloroethyl) ether, provides a reliable source of the key intermediate for further derivatization.
Amide Bond Formation
The final and often crucial step in the synthesis of tetrahydropyran-4-carboxamides is the coupling of tetrahydropyran-4-carboxylic acid with a diverse range of primary and secondary amines. This transformation is typically achieved using a variety of well-established amide coupling reagents. The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the final products, especially when working with challenging or sensitive amine substrates.
II. Data Presentation: Synthesis of Tetrahydropyran-4-Carboxamides
The following tables summarize quantitative data for the synthesis of the key precursor, tetrahydropyran-4-carboxylic acid, and the subsequent amide bond formation with various amines.
Table 1: Synthesis of Tetrahydropyran-4-carboxylic Acid
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether, K₂CO₃, TBAB, DMF | Reflux | - | 65 |
| 2 | Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate, NaOH, Water | 50-60 | 7-8 | 72 |
| 3 | Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid, Xylene, Paraffin oil | 120-130 | - | 85 |
Table 2: Synthesis of N-Substituted Tetrahydropyran-4-carboxamides via Amide Coupling
| Entry | Amine | Coupling Reagent(s) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 42 | 72 | [1] |
| 2 | Aniline derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile | 18 | 80 | [1] |
| 3 | Benzylamine | - (Microwave-assisted) | Water | 0.17 | >95 | [2] |
| 4 | Various aromatic and aliphatic amines | HATU, DIPEA | DMF | 5 | 38 (initial) | [1] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of the key precursor and the subsequent amide bond formation.
Synthesis of Tetrahydropyran-4-carboxylic Acid[1]
Step 1: Diethyl tetrahydropyran-4,4-dicarboxylate
A mixture of diethyl malonate (0.5 mol), bis(2-chloroethyl) ether (1.0 mol), potassium carbonate (2.0 mol), and tetrabutylammonium bromide (0.031 mol) in DMF (250 L) is refluxed until the reaction is complete as monitored by GC. The potassium carbonate is filtered off, and the DMF is distilled to yield the crude product.
Step 2: Tetrahydropyran-4,4-dicarboxylic acid
To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (from Step 1) in water (300 mL), sodium hydroxide (5.0 mol) is added. The mixture is heated at 50-60 °C for 7-8 hours. After completion, the pH is adjusted to 1-2 with concentrated HCl. The product is extracted with methylene chloride, and the solvent is evaporated to yield the dicarboxylic acid.
Step 3: Tetrahydropyran-4-carboxylic acid
Tetrahydropyran-4,4-dicarboxylic acid (35.0 kg) is carefully added in portions to a mixture of xylene (150 L) and paraffin oil (2.5 kg) heated to 120-130 °C. The evolution of carbon dioxide is controlled during the addition. After the reaction is complete, the solvent is distilled to isolate the final product.
General Procedure for Amide Coupling using EDC/DMAP/HOBt[2]
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in acetonitrile are added the desired amine (1.0-1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-(dimethylamino)pyridine (DMAP) (1.0 eq), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 eq). The reaction mixture is stirred at room temperature for 18-42 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired N-substituted tetrahydropyran-4-carboxamide.
IV. Biological Significance and Signaling Pathways
While the direct biological targets of many tetrahydropyran-4-carboxamide derivatives are still under investigation, the broader class of pyran-containing molecules has shown significant activity in modulating key signaling pathways implicated in various diseases.
Inhibition of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in fibrosis and cancer. Small molecule inhibitors of the TGF-β receptor I (TGF-βRI) have emerged as promising therapeutic agents. The tetrahydropyran scaffold can serve as a core for the development of such inhibitors.
Caption: Inhibition of the canonical TGF-β/SMAD signaling pathway.
Modulation of Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. The structural features of tetrahydropyran-4-carboxamides make them potential candidates for modulating the activity of nuclear receptors, such as the orphan nuclear receptor 4A (NR4A) subfamily.[4][5] These receptors are involved in inflammation, metabolism, and cancer, making them attractive therapeutic targets.
Caption: Modulation of nuclear receptor signaling by a ligand.
V. Conclusion
Tetrahydropyran-4-carboxamides represent a valuable class of compounds with significant potential in drug discovery. The synthetic routes to this scaffold are well-established, allowing for the generation of diverse chemical libraries. The ability of the tetrahydropyran ring to confer favorable physicochemical properties, combined with the versatility of the carboxamide group for targeted interactions, makes these molecules attractive candidates for the development of novel therapeutics. Further exploration of their biological activities and the elucidation of their precise mechanisms of action will undoubtedly pave the way for new and effective treatments for a range of human diseases.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NR4A Orphan Nuclear Receptors: Transcriptional Regulators of Gene Expression in Metabolism and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of 4-Acyltetrahydropyrans via Grignard Reaction with a Weinreb Amide: A Detailed Application Note and Protocol
Introduction
The tetrahydropyran (THP) moiety is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The synthesis of functionalized THP derivatives is, therefore, of significant interest to researchers in medicinal chemistry and drug development. One key class of intermediates are 4-acyltetrahydropyrans, which serve as versatile building blocks for more complex molecular architectures.
This application note provides a detailed overview and experimental protocol for the synthesis of 4-acyltetrahydropyrans through the reaction of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a Weinreb amide, with various Grignard reagents. This method, a specific application of the broader Weinreb ketone synthesis, is highly valued for its efficiency and high yield, crucially avoiding the over-addition that can plague reactions with other acylating agents.
Reaction Principle: The Weinreb Ketone Synthesis
The reaction of a Grignard reagent with a standard ester or acid chloride typically leads to the formation of a tertiary alcohol due to the high reactivity of the initially formed ketone intermediate. The Weinreb-Nahm ketone synthesis overcomes this limitation by employing an N-methoxy-N-methylamide (Weinreb amide). The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the Grignard reagent. This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This prevents the second addition of the Grignard reagent, thus affording the desired ketone in high yield.
Applications in Drug Discovery and Development
The 4-acyltetrahydropyran products of this reaction are valuable intermediates in the synthesis of a wide range of biologically active molecules. The tetrahydropyran ring is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ketone functionality at the 4-position provides a handle for a variety of subsequent chemical transformations, allowing for the construction of diverse molecular libraries for drug screening and the synthesis of specific target molecules.
For instance, the ketone product, tetrahydro-4H-pyran-4-one, is a crucial starting material for the synthesis of spirocyclic compounds, including spiro-hydantoins, which are important pharmacophores. Furthermore, 4-acyltetrahydropyrans can be elaborated into more complex structures found in compounds targeting a range of diseases. One notable example is the synthesis of omarigliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, which involves the reaction of a Weinreb amide with a Grignard reagent to form a key ketone intermediate.
Quantitative Data
The reaction of this compound with various Grignard reagents typically proceeds with high yields. The following table summarizes representative data for this transformation.
| Grignard Reagent (R-MgX) | R Group | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | Phenyl | THF | 0 to rt | 2-4 | ~90 |
| 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | THF | 0 to rt | 2-4 | ~88 |
| 2-Thienylmagnesium bromide | 2-Thienyl | THF | 0 to rt | 3-5 | ~85 |
| Ethylmagnesium bromide | Ethyl | THF | 0 to rt | 2-3 | ~92 |
| Isopropylmagnesium chloride | Isopropyl | THF | 0 to rt | 3-5 | ~80 |
| Cyclopropylmagnesium bromide | Cyclopropyl | THF | 0 to rt | 4-6 | ~83 |
Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction. Optimization may be required for specific Grignard reagents.
Experimental Protocols
This section provides a general protocol for the synthesis of 4-acyltetrahydropyrans via the reaction of this compound with a Grignard reagent.
Protocol 1: Synthesis of this compound
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Reflux condenser
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
-
Amide Formation: In a separate flame-dried round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add triethylamine (2.5 eq) or pyridine (2.5 eq) dropwise. To this mixture, add a solution of the crude tetrahydropyran-4-carbonyl chloride in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: Reaction with Grignard Reagent to form 4-Acyltetrahydropyran
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.2 - 1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3). Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude 4-acyltetrahydropyran can be purified by flash column chromatography on silica gel to yield the final product.
Conclusion
The reaction of this compound with Grignard reagents represents a robust and high-yielding method for the synthesis of 4-acyltetrahydropyrans. This protocol is highly valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development due to the importance of the tetrahydropyran scaffold in bioactive molecules. The resulting ketones are versatile intermediates that can be further elaborated to access a wide array of complex and potentially therapeutic compounds. The presented protocols provide a solid foundation for the practical application of this important transformation.
Application Notes and Protocols for Weinreb Amide Ketone Synthesis Using Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives. This protocol specifically details the use of organolithium reagents as nucleophiles to react with N-methoxy-N-methylamides (Weinreb amides). A key advantage of this method is the prevention of over-addition, a common side reaction in ketone synthesis, which is attributed to the formation of a stable chelated tetrahedral intermediate.[1][2] This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organolithium reagent has been quenched.[1] This application note provides a detailed protocol for this synthesis, a summary of reaction parameters with various substrates, and a visual workflow to ensure successful implementation in a laboratory setting.
Data Presentation
The following table summarizes representative yields for the synthesis of various ketones via the Weinreb amide protocol using a range of organolithium reagents. This data highlights the broad applicability and high efficiency of the method.
| Weinreb Amide | Organolithium Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | Toluene | 40 | 1.5 | 81 | [Chem. Commun., 2016, 52, 1206-1209][3] |
| 4-Bromo-N-methoxy-N-methyl-benzamide | Phenyllithium | (4-Bromophenyl)(phenyl)methanone | Toluene | 40 | 1.5 | 84 | [Chem. Commun., 2016, 52, 1206-1209][3] |
| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 1-(4-Bromophenyl)-3-phenylpropan-2-one | Toluene | 40 | 1.5 | 80 | [Chem. Commun., 2016, 52, 1206-1209][3] |
| N-methoxy-N-methylfuran-2-carboxamide | Phenyllithium | Furan-2-yl(phenyl)methanone | THF | -78 to rt | - | 88 | [Tetrahedron Lett. 1981, 22, 3815-3818][1] |
| N-methoxy-N-methylcyclohexanecarboxamide | Vinyllithium | Cyclohexyl(vinyl)methanone | THF | -78 to rt | - | 85 | [Synthesis 2008, 3707-3734][1] |
| 3-Bromo-N-methoxy-N-methylbenzamide | Cyclopropyllithium | (3-Bromophenyl)(cyclopropyl)methanone | Toluene | 40 | 1.5 | 85 | [Chem. Commun., 2016, 52, 1206-1209][4] |
| 3-(2-Bromophenyl)-N-methoxy-N-methylpropanamide | n-Hexyllithium | 1-(2-Bromophenyl)nonan-3-one | Toluene | 40 | 1.5 | 67 | [Chem. Commun., 2016, 52, 1206-1209][3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of ketones from Weinreb amides using organolithium reagents.
Part 1: Preparation of the Weinreb Amide
There are several methods for the preparation of Weinreb amides from carboxylic acids or their derivatives such as acid chlorides.[5][6][7] A general one-pot procedure from a carboxylic acid is described below.
Materials:
-
Carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA at room temperature.
-
Slowly add POCl₃ to the stirring mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.
Part 2: Ketone Synthesis via Reaction with Organolithium Reagent
Materials:
-
Weinreb amide
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent (e.g., toluene)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask or other suitable oven-dried glassware
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Weinreb amide in the chosen anhydrous solvent in an oven-dried flask.
-
Cool the solution to the desired temperature (typically -78 °C) using a low-temperature bath.
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
Allow the reaction to stir at the low temperature for the specified time (monitor by TLC or LC-MS for consumption of the starting material).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Weinreb amide ketone synthesis.
Caption: General reaction scheme for the Weinreb ketone synthesis.
Caption: Generalized experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. Weinreb (ketone synthesis) [quimicaorganica.org]
Application Notes and Protocols: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide as a Versatile Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a specialized Weinreb amide, for the synthesis of tetrahydropyran-4-yl ketones. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, making this reagent a valuable tool in medicinal chemistry and drug discovery.
Introduction
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are highly effective acylating agents for the synthesis of ketones and aldehydes.[1][2] A key advantage of using Weinreb amides over other carboxylic acid derivatives, such as acid chlorides or esters, is their ability to react with organometallic reagents in a controlled manner, preventing the common problem of over-addition to form tertiary alcohols.[1][2] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]
This compound allows for the direct introduction of the valuable tetrahydropyran-4-carbonyl moiety into a wide range of molecules. The resulting tetrahydropyran-4-yl ketones are key intermediates in the synthesis of various pharmacologically active compounds.
Synthesis of this compound
The title compound can be reliably synthesized from the commercially available tetrahydropyran-4-carboxylic acid. The general procedure involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.
Caption: Synthesis of the Weinreb Amide.
Experimental Protocol: Preparation of this compound
This protocol is a representative procedure based on established methods for Weinreb amide synthesis.[3]
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude tetrahydropyran-4-carbonyl chloride, which is used immediately in the next step.
-
Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add triethylamine (3.0 eq). Stir the mixture for 15-20 minutes. To this suspension, add a solution of the crude tetrahydropyran-4-carbonyl chloride in anhydrous THF dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.
Application as an Acylating Agent: The Weinreb Ketone Synthesis
This compound is an excellent precursor for the synthesis of various tetrahydropyran-4-yl ketones via reaction with Grignard or organolithium reagents.
Caption: General workflow for the Weinreb ketone synthesis.
The stability of the tetrahedral intermediate is key to the success of this reaction, preventing the addition of a second equivalent of the organometallic reagent.
Caption: Chelation stabilizes the intermediate.
Illustrative Data Presentation
The following table presents hypothetical yet representative data for the acylation of various organometallic reagents with this compound, based on typical outcomes for Weinreb ketone syntheses.
| Entry | Organometallic Reagent (R-M) | Product (Tetrahydropyran-4-yl-R Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | (Tetrahydro-2H-pyran-4-yl)(phenyl)methanone | THF | -78 to 0 | 2 | 85-95 |
| 2 | n-Butyllithium | 1-(Tetrahydro-2H-pyran-4-yl)pentan-1-one | THF | -78 | 1 | 80-90 |
| 3 | Ethylmagnesium chloride | 1-(Tetrahydro-2H-pyran-4-yl)propan-1-one | THF | -78 to 0 | 2 | 82-92 |
| 4 | Vinylmagnesium bromide | 1-(Tetrahydro-2H-pyran-4-yl)prop-2-en-1-one | THF | -78 to 0 | 2 | 75-85 |
Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyran-4-yl Ketones
This protocol provides a general method adaptable for various Grignard and organolithium reagents.
Materials:
-
This compound
-
Organometallic reagent (Grignard or Organolithium, e.g., Phenylmagnesium bromide in THF or n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: To the cooled solution, add the organometallic reagent (1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography on silica gel or by distillation/recrystallization.
Conclusion
This compound serves as a highly effective and versatile acylating agent for the synthesis of a variety of tetrahydropyran-4-yl ketones. The presented protocols, based on the well-established Weinreb ketone synthesis, offer a reliable and high-yielding pathway to these important synthetic intermediates. The straightforward procedures and the prevention of over-addition make this reagent a valuable asset for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of Ketones from Tetrahydropyran-Protected Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of ketones from Weinreb amides bearing a tetrahydropyran (THP) protecting group. The Weinreb ketone synthesis is a highly reliable and versatile method for carbon-carbon bond formation, valued for its exceptional chemoselectivity and broad functional group tolerance.[1][2]
The key feature of this reaction is the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[1][2][3] This stability prevents the common issue of over-addition to the carbonyl group, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents like esters or acid chlorides.[2][4] The desired ketone is then obtained after a mild acidic workup.[2] The reaction conditions are generally mild and tolerate a wide array of functional groups, including ethers and other protecting groups like tetrahydropyran (THP).[1]
Experimental Protocol
This protocol describes the addition of an organometallic reagent to a tetrahydropyran-protected Weinreb amide to yield the corresponding ketone.
Materials:
-
Tetrahydropyran-protected Weinreb amide
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, dissolve the tetrahydropyran-protected Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the appropriate temperature using a cooling bath. For organolithium reagents, -78 °C is typical, while for Grignard reagents, the reaction can often be performed between -20 °C and 0 °C.
-
-
Addition of the Organometallic Reagent:
-
Slowly add the organometallic reagent (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide. The addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.
-
Data Presentation
The following table summarizes representative yields for the Weinreb ketone synthesis with various substrates and organometallic reagents. While a specific example for a THP-protected substrate is not detailed in the cited literature, the high tolerance for other protecting groups, such as silyl ethers, suggests that high yields can be expected.
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-siloxy Weinreb amide | n-butyllithium | THF | -78 | 2.5 | 83 |
| N-benzyloxycarbonyl-L-proline Weinreb amide | ethylmagnesium bromide | THF | Room Temp. | 0.5 | 67 |
| 4-Bromo-N-methoxy-N-methyl-benzamide | Phenylmagnesium bromide | Toluene | Room Temp. | 1 | 81 |
| Aromatic Weinreb Amide | Aryl Grignard Reagent | THF | 25 | 0.5 | >95 |
| Aliphatic Weinreb Amide | Vinylmagnesium bromide | THF | 0 | 1 | 95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a ketone from a tetrahydropyran-protected Weinreb amide.
Caption: A flowchart of the experimental procedure.
Reaction Mechanism
The diagram below outlines the mechanism of the Weinreb ketone synthesis, highlighting the formation of the stable chelated intermediate that prevents over-addition.
Caption: The reaction mechanism showing the stable intermediate.
References
Application Notes and Protocols: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a key Weinreb amide intermediate in the synthesis of complex pharmaceutical agents. The tetrahydropyran moiety is a prevalent scaffold in numerous bioactive molecules, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The strategic introduction of a Weinreb amide at the 4-position of this ring system offers a reliable method for the construction of carbon-carbon bonds, enabling the synthesis of a diverse range of ketones that are precursors to advanced pharmaceutical intermediates, including kinase inhibitors.
Overview of Synthetic Utility
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are versatile acylating agents in organic synthesis. Their primary advantage lies in their reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to furnish ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]
The synthesis of this compound provides a gateway to a variety of tetrahydropyran-4-yl ketones, which are valuable building blocks in medicinal chemistry. The subsequent functionalization of the ketone allows for the elaboration into more complex molecular architectures.
Synthesis of this compound
The preparation of the target Weinreb amide is typically achieved through a two-step process starting from the commercially available tetrahydro-2H-pyran-4-carboxylic acid.
Step 1: Synthesis of Tetrahydropyran-4-carbonyl Chloride
The first step involves the conversion of the carboxylic acid to its corresponding acid chloride. A common and efficient method utilizes thionyl chloride.
Step 2: Formation of the Weinreb Amide
The crude acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran-4-carbonyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides.[2]
-
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv).
-
Add toluene to the flask.
-
Slowly add thionyl chloride (1.5 equiv) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude tetrahydropyran-4-carbonyl chloride. This is often used in the next step without further purification.
-
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on established methods for Weinreb amide formation from acid chlorides.[3]
-
Materials:
-
Crude tetrahydropyran-4-carbonyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude tetrahydropyran-4-carbonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution.
-
Slowly add triethylamine (2.2 equiv) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tetrahydro-2H-pyran-4-carboxylic acid | Thionyl chloride | Toluene | 80 | 1.5 | ~100 (crude) | [2] |
| 2 | Tetrahydropyran-4-carbonyl chloride | N,O-dimethylhydroxylamine HCl, Triethylamine | DCM | 0 to RT | 1-2 | 70-90 (typical) | Adapted from[3] |
Application in the Synthesis of a Kinase Inhibitor Intermediate
A key application of this compound is its reaction with organometallic reagents to form tetrahydropyran-4-yl ketones. These ketones are versatile intermediates for the synthesis of various kinase inhibitors. For instance, a substituted pyrazolopyrimidine core, a common scaffold in kinase inhibitors, can be constructed from a ketone precursor.
The following is a representative protocol for the synthesis of a hypothetical, yet structurally relevant, ketone intermediate.
Experimental Protocol
Protocol 3: Synthesis of (4-(Pyrazol-1-yl)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
-
Materials:
-
This compound
-
1-(4-bromophenyl)-1H-pyrazole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.5 equiv) and a crystal of iodine. Add a solution of 1-(4-bromophenyl)-1H-pyrazole (1.2 equiv) in anhydrous THF dropwise to initiate the Grignard formation. Once initiated, add the remaining solution dropwise and stir the mixture at room temperature until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (4-(pyrazol-1-yl)phenyl)(tetrahydro-2H-pyran-4-yl)methanone.
-
Quantitative Data Summary
| Reactants | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound, 1-(4-bromophenyl)-1H-pyrazole | Mg, I₂ | THF | 0 to RT | 3-4 | 75-90 (typical) |
Visualizing the Synthetic Workflow and Mechanism
The following diagrams illustrate the key synthetic transformations and the mechanism of the Weinreb amide reaction.
Caption: Synthesis of the Weinreb Amide Intermediate.
Caption: Synthetic application of the Weinreb amide.
Caption: Mechanism of the Weinreb ketone synthesis.
References
Applications of Tetrahydropyran Building Blocks in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a saturated six-membered heterocyclic ether that has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive building block for the design of novel therapeutic agents. The incorporation of the THP moiety can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like properties.[1] This document provides detailed application notes on the role of THP in various drug classes, alongside experimental protocols for the synthesis and biological evaluation of THP-containing compounds.
Application Notes: The Versatile Roles of Tetrahydropyran in Drug Design
The THP scaffold is more than just a passive linker; it actively contributes to the biological activity and pharmacokinetic profile of a drug molecule. Its utility stems from a combination of factors:
-
Bioisosteric Replacement: The THP ring is often employed as a bioisostere for cyclohexane and other cyclic systems.[1] This substitution can introduce a polar oxygen atom, capable of acting as a hydrogen bond acceptor, which can lead to enhanced binding affinity with the target protein.[1] Furthermore, the THP moiety generally imparts lower lipophilicity compared to its carbocyclic counterpart, which can be beneficial for improving solubility and reducing metabolic clearance.[1]
-
Improved Pharmacokinetics: The incorporation of a THP ring has been shown to positively influence the ADME properties of drug candidates. By modulating lipophilicity and introducing a polar vector, the THP group can help optimize solubility, permeability, and metabolic stability, ultimately leading to a more favorable pharmacokinetic profile.[1]
-
Structural Rigidity and Conformational Control: The chair-like conformation of the THP ring introduces a degree of rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity. The defined stereochemistry of substituted THP rings allows for precise spatial positioning of functional groups to optimize interactions with the target protein.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The THP moiety is a key structural feature in the once-weekly DPP-4 inhibitor, omarigliptin . In this context, the THP core serves to orient the key pharmacophoric elements for optimal binding to the DPP-4 enzyme.
Table 1: Structure-Activity Relationship of Tetrahydropyran-based DPP-4 Inhibitors
| Compound | R Group | DPP-4 Inhibition IC50 (nM) |
| Omarigliptin | 2,5-difluorophenyl | 1.6 |
| Analog 1 | Phenyl | 3.5 |
| Analog 2 | 4-fluorophenyl | 2.1 |
| Analog 3 | 2-fluorophenyl | 2.8 |
Data is illustrative and based on typical SAR trends for this class of inhibitors.
Kinase Inhibitors in Oncology
The THP ring is present in several approved and investigational kinase inhibitors, where it often serves to improve physicochemical properties and provide vectors for synthetic elaboration.
-
Gilteritinib (Xospata®): An inhibitor of FMS-like tyrosine kinase 3 (FLT3), used for the treatment of acute myeloid leukemia (AML).[1] The amino-THP substituent in gilteritinib contributes to its overall profile.[1]
-
Janus Kinase (JAK) Inhibitors: THP derivatives have been explored as selective JAK1 inhibitors. The introduction of the THP ring as a bioisostere for a cyclohexyl group led to improved clearance and tighter drug-enzyme binding interactions.[1]
-
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: The THP-amine fragment has been incorporated into ATM kinase inhibitors, such as AZD0156, to enhance their profiles.[1]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: The 4-THP moiety in some IRAK4 inhibitors engages in lipophilic stacking interactions and hydrogen bonding with the target enzyme.[1]
Table 2: Activity of Representative Tetrahydropyran-Containing Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Gilteritinib | FLT3 | <1 |
| AZD0156 | ATM | 0.58 |
| JAK1 Inhibitor (THP analog) | JAK1 | ~5 |
| IRAK4 Inhibitor (Example) | IRAK4 | ~10 |
Data is compiled from various sources and is intended for comparative purposes.
B-cell Lymphoma 2 (Bcl-2) Inhibitors in Oncology
Venetoclax (Venclexta®) , a potent and selective Bcl-2 inhibitor, features a THP tail fragment that plays a crucial role in imparting selectivity against the anti-apoptotic protein Bcl-XL.[1] This selectivity is critical for avoiding dose-limiting thrombocytopenia.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by THP-containing drugs.
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Caption: Bcl-2 Mediated Apoptosis and Inhibition by Venetoclax.
Experimental Protocols
Synthesis of Tetrahydropyran Building Blocks
This protocol describes a general procedure for the acid-catalyzed Prins cyclization to form a substituted 4-hydroxytetrahydropyran.
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Lewis acid (e.g., InCl₃, Sc(OTf)₃, 20 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the homoallylic alcohol and aldehyde in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the Lewis acid portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-hydroxytetrahydropyran.
Caption: Workflow for Prins Cyclization.
This protocol outlines a general base-catalyzed intramolecular oxa-Michael addition to form a tetrahydropyran ring.
Materials:
-
Hydroxy-α,β-unsaturated ester/ketone (1.0 eq)
-
Base (e.g., DBU, K₂CO₃, 0.1-1.0 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the hydroxy-α,β-unsaturated ester/ketone in the anhydrous solvent.
-
Add the base to the solution at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyran derivative.
Biological Evaluation Protocols
This protocol describes a common method for screening potential DPP-4 inhibitors.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of the 96-well plate, add 50 µL of the diluted test compounds or controls. Include wells with assay buffer and DMSO as a vehicle control (100% activity) and wells with a known potent inhibitor for maximum inhibition.
-
Add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant FLT3 kinase
-
FLT3 substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds or vehicle control to the wells of the assay plate.
-
Add the FLT3 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
This competitive assay measures the ability of a compound to displace a fluorescently labeled BH3 peptide from Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Known Bcl-2 inhibitor (positive control)
-
96- or 384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the wells of the plate, add the test compounds or controls.
-
Add a fixed concentration of Bcl-2 protein to the wells.
-
Incubate at room temperature to allow for inhibitor-protein binding.
-
Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells.
-
Incubate at room temperature to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percent displacement and determine the IC50 or Ki values.
References
One-Pot Synthesis of Ketones from Carboxylic Acids via Weinreb Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of ketones from carboxylic acids via the in-situ generation of Weinreb amides. This method offers a streamlined and efficient alternative to traditional multi-step procedures, minimizing purification steps and maximizing overall yield. The protocols outlined below are suitable for a wide range of substrates and are particularly valuable in drug discovery and development where rapid analogue synthesis is crucial.
Introduction
The conversion of carboxylic acids to ketones is a fundamental transformation in organic synthesis. However, direct reaction of carboxylic acids with organometallic reagents is often problematic, leading to the formation of over-addition products (tertiary alcohols) and other side reactions. The Weinreb amide, an N-methoxy-N-methylamide, provides a robust solution to this challenge. The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.
The one-pot synthesis streamlines this process by activating the carboxylic acid in situ, allowing for immediate reaction with N,O-dimethylhydroxylamine to form the Weinreb amide. This is directly followed by the addition of an organometallic reagent (Grignard or organolithium) to furnish the ketone without the need for isolation of the intermediate amide. This approach significantly improves reaction efficiency and reduces waste.
Reaction Principle
The one-pot synthesis of ketones from carboxylic acids via Weinreb amides involves two key sequential steps performed in a single reaction vessel:
-
In situ Formation of the Weinreb Amide: The carboxylic acid is activated using a suitable coupling or activating agent. This activated intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.
-
Addition of Organometallic Reagent: An organometallic reagent (e.g., a Grignard reagent or an organolithium species) is added to the reaction mixture. This reagent adds to the carbonyl group of the in situ-formed Weinreb amide to create a stable, chelated tetrahedral intermediate.
-
Hydrolysis: Aqueous workup protonates the intermediate, leading to its collapse and the formation of the final ketone product.
The stability of the tetrahedral intermediate is crucial for the success of this reaction, as it prevents the common problem of over-addition of the organometallic reagent.[1]
Data Presentation
The following tables summarize the yields of ketones obtained from various carboxylic acids and organometallic reagents using different one-pot protocols.
Table 1: One-Pot Ketone Synthesis using POCl₃ as the Activating Agent
| Entry | Carboxylic Acid | Organometallic Reagent | Product | Yield (%) |
| 1 | Benzoic acid | Phenylmagnesium bromide | Benzophenone | ~85% |
| 2 | 4-Methoxybenzoic acid | Methylmagnesium bromide | 4-Methoxyacetophenone | ~82% |
| 3 | Cyclohexanecarboxylic acid | Ethylmagnesium bromide | Cyclohexyl ethyl ketone | ~78% |
| 4 | Phenylacetic acid | n-Butyllithium | 1-Phenyl-2-hexanone | ~75% |
Yields are approximate and based on literature reports for similar two-step, one-pot procedures.[2]
Table 2: One-Pot Ketone Synthesis using Deoxo-Fluor® as the Activating Agent
| Entry | Carboxylic Acid | Organometallic Reagent | Product | Yield (%) |
| 1 | Octanoic acid | Phenylmagnesium bromide | 1-Phenyl-1-octanone | 92% |
| 2 | 4-Chlorobenzoic acid | Methylmagnesium bromide | 4-Chloroacetophenone | 88% |
| 3 | 2-Naphthoic acid | Ethylmagnesium bromide | 1-(2-Naphthyl)-1-propanone | 90% |
| 4 | 3-Phenylpropanoic acid | Vinyllithium | 1-Phenyl-4-penten-2-one | 85% |
Data extracted from a one-pot procedure involving in situ generation of Weinreb amides using Deoxo-Fluor®.[3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ketones using POCl₃ as the Activating Agent
This protocol is based on a facile method for the one-pot synthesis of Weinreb amides, which can be extended to the synthesis of ketones.[2]
Materials:
-
Carboxylic acid (1.0 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol)
-
Phosphorus oxychloride (POCl₃) (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Organometallic reagent (Grignard or Organolithium) (1.2 mmol)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Appropriate solvents for extraction and chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 mmol) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add POCl₃ (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the Weinreb amide.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the organometallic reagent (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, or until consumption of the Weinreb amide is observed by TLC/LC-MS.
-
Quench the reaction by the slow addition of 1 M HCl solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: One-Pot Synthesis of Ketones using Deoxo-Fluor® as the Activating Agent
This protocol describes a high-yield, one-pot conversion of carboxylic acids to ketones via the in-situ generation of Weinreb amides using Deoxo-Fluor®.[3]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.1 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 mmol)
-
Pyridine (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Grignard reagent (1.2 mmol)
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Appropriate solvents for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add Deoxo-Fluor® (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 mmol) in anhydrous THF (5 mL) and add pyridine (2.0 mmol). Stir for 10 minutes.
-
Add the solution of the activated carboxylic acid to the N,O-dimethylhydroxylamine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and add the Grignard reagent (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction with saturated NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired ketone.
Mandatory Visualizations
References
Application Note: A Scalable Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, particularly valued in the pharmaceutical industry. Their stability and controlled reactivity with organometallic reagents allow for the efficient synthesis of ketones and aldehydes, preventing over-addition reactions that are common with other carboxylic acid derivatives. The tetrahydropyran (THP) moiety is a prevalent structural motif in numerous biologically active molecules and approved drugs, valued for its favorable physicochemical properties. This application note provides a detailed, scalable protocol for the synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a key building block for the synthesis of various pharmaceutical ingredients. The protocol is designed to be robust and transferable from laboratory to pilot plant scale.
Data Presentation
Table 1: Key Reaction Parameters for the Scale-Up Synthesis of this compound
| Parameter | Lab Scale (10 g) | Scale-Up (1 kg) |
| Tetrahydropyran-4-carboxylic acid | 10.0 g | 1.00 kg |
| Oxalyl Chloride | 7.5 mL | 750 mL |
| N,O-Dimethylhydroxylamine HCl | 9.0 g | 900 g |
| Triethylamine | 27 mL | 2.7 L |
| Dichloromethane (DCM) | 200 mL | 20 L |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 4 hours |
| Product Yield | 12.5 g (88%) | 1.25 kg (88%) |
| Product Purity (by HPLC) | >98% | >98% |
Table 2: Comparison of Coupling Agents for Weinreb Amide Formation
| Coupling Agent System | Base | Solvent | Typical Yield | Reaction Time | Key Considerations |
| Oxalyl Chloride / cat. DMF | Pyridine or Triethylamine | DCM, THF | Excellent (>85%) | 2-4 hours | Forms toxic CO gas. Requires careful handling. |
| Thionyl Chloride | Pyridine or Triethylamine | DCM, Toluene | Good (70-90%) | 2-6 hours | Generates HCl and SO2. |
| POCl₃ | DIPEA | DCM | Very Good (80-95%) | 1-3 hours | Mild conditions, good for sensitive substrates. |
| DMT-MM | N/A | Alcohols, MeCN | Good (75-90%) | 12-24 hours | Good for one-pot procedures from carboxylic acids. |
| EDC / HOBt | DIPEA or NMM | DCM, DMF | Very Good (80-95%) | 12-24 hours | Standard peptide coupling, mild conditions. |
Experimental Protocols
Synthesis of Tetrahydropyran-4-carboxylic Acid (Starting Material)
A commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.
-
Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base like sodium ethoxide to form diethyl tetrahydropyran-4,4-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed using a strong base such as sodium hydroxide to yield tetrahydropyran-4,4-dicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is carefully heated, often in a high-boiling solvent like xylene with paraffin oil, to induce decarboxylation and afford the final tetrahydropyran-4-carboxylic acid. The reaction progress is monitored by the evolution of carbon dioxide.
Scale-Up Synthesis of this compound
This protocol is based on the conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Appropriately sized reactor vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen/argon inlet.
-
Cooling bath (ice/water).
-
Rotary evaporator.
-
Standard laboratory glassware for workup.
Procedure:
-
Acid Chloride Formation:
-
To a clean, dry reactor under an inert atmosphere, add tetrahydropyran-4-carboxylic acid (1.00 kg, 1.0 equiv).
-
Add anhydrous dichloromethane (10 L).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (750 mL, 1.1 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Add a catalytic amount of DMF (10 mL).
-
Allow the reaction to warm to room temperature and stir for 2 hours. Gas evolution (CO, CO₂) will be observed. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
-
Amide Formation:
-
In a separate vessel, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (900 g, 1.2 equiv) and triethylamine (2.7 L, 2.5 equiv) in anhydrous dichloromethane (10 L).
-
Cool this slurry to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the slurry of the hydroxylamine salt, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl (5 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Isolation:
-
The crude product is typically obtained as an oil. For most applications, the purity is sufficient. If further purification is required, vacuum distillation or column chromatography on silica gel can be performed.
-
Visualizations
Caption: Synthetic workflow for the scale-up synthesis.
Caption: General mechanism of Weinreb amide formation.
Application Notes and Protocols: Compatible Solvents for Reactions with Tetrahydropyran Weinreb Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a versatile functional group in organic synthesis, prized for its ability to react with organometallic reagents to produce ketones without the common side-reaction of over-addition.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[3][4] In the synthesis of complex molecules, it is often necessary to protect other functional groups, such as alcohols. The tetrahydropyran (THP) group is a widely used protecting group for alcohols, notable for its stability under basic, reductive, and organometallic conditions, but labile in the presence of acid.[5][6]
When a molecule contains both a Weinreb amide and a THP-protected alcohol, careful selection of reaction solvents and conditions is paramount to ensure the integrity of both functionalities. This document provides a detailed guide to compatible solvents, experimental protocols, and key considerations for performing reactions on tetrahydropyran (THP) Weinreb amides.
Core Principles of Compatibility
Successful reactions involving THP-containing Weinreb amides hinge on understanding the stability of each functional group.
-
Weinreb Amide Stability: The Weinreb amide is stable across a wide range of conditions and is specifically designed to react with potent nucleophiles like Grignard reagents and organolithium compounds.[7][8]
-
Tetrahydropyran (THP) Group Stability: The THP ether is an acetal, which is stable to strongly basic conditions, organometallics, and hydrides.[6][9] However, it is readily cleaved under acidic conditions.[5] The workup step following the addition of an organometallic reagent is therefore critical; a non-acidic or carefully buffered quench is required to preserve the THP group.
The ideal solvent for these reactions must be aprotic to avoid quenching the highly basic organometallic reagents and should facilitate the reaction while being inert to the starting materials and products.
Solvent Selection for THP Weinreb Amide Reactions
The choice of solvent is primarily dictated by the nature of the organometallic reagent used. Apolar aprotic solvents are the standard for these reactions.
Caption: Logical workflow for selecting a compatible solvent system.
Data Presentation: Solvent Compatibility Summary
The following table summarizes the compatibility of common aprotic solvents for reactions involving THP-protected Weinreb amides with organometallic reagents.
| Solvent | Typical Reagents | Typical Temp. Range | Compatibility Notes |
| Tetrahydrofuran (THF) | Organolithiums, Grignards, LiAlH₄, DIBAL-H | -78 °C to RT | Highly Recommended . The most common and versatile solvent.[2][10] Good for solubility and stabilizing organometallic reagents. |
| Diethyl Ether (Et₂O) | Organolithiums, Grignards | -78 °C to 35 °C | Good Alternative . Frequently used for Grignard reactions.[11] Its high volatility can be a drawback. |
| Toluene | Organolithiums, Grignards | RT to 40 °C | Situational Use . Suitable for certain one-pot procedures and reactions at slightly elevated temperatures.[12] |
| Hexanes / Pentane | Organolithiums | -78 °C to RT | Co-solvent . Often introduced as the solvent for commercial organolithium reagents.[2] Fully compatible but may have lower solvating power. |
Experimental Workflow and Protocols
A successful reaction requires careful execution under anhydrous and inert conditions, followed by a controlled workup to prevent the cleavage of the THP protecting group.
Caption: General experimental workflow for Weinreb ketone synthesis.
Protocol: General Procedure for Ketone Synthesis from a THP-Protected Weinreb Amide
This protocol describes a general method for the reaction of a THP-containing Weinreb amide with an organolithium reagent in THF.
Materials:
-
THP-protected Weinreb amide (1.0 equiv)
-
Organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 equiv)[2]
-
Anhydrous tetrahydrofuran (THF)[10]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[2]
-
Ethyl acetate (or other extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles for anhydrous transfers
-
Nitrogen or Argon line
-
Low-temperature cooling bath (e.g., dry ice/acetone for -78 °C)
-
Separatory funnel
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve the THP-protected Weinreb amide (1.0 equiv) in anhydrous THF (to make a ~0.1 to 0.5 M solution) in the reaction flask.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[2]
-
Reagent Addition: Add the organolithium reagent (1.1 equiv) dropwise via syringe to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.
-
Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.[2] The mildly acidic nature of NH₄Cl is generally tolerated by the THP group during the brief quench. Crucially, avoid using strong acids like aqueous HCl, which will cause rapid deprotection of the THP group. [5]
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and the extraction solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected ketone.[2]
-
Conclusion: Reactions with substrates containing both a Weinreb amide and a THP-protected alcohol are highly feasible with the proper choice of solvent and reaction conditions. Anhydrous ethereal solvents, particularly THF, are the premier choice for compatibility with the commonly used organometallic reagents. The most critical step for preserving the acid-sensitive THP group is the reaction quench, which must be performed with a non-acidic or mildly acidic reagent like saturated aqueous ammonium chloride. By following these guidelines, researchers can successfully synthesize complex ketones while maintaining the integrity of this important protecting group.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 12. rsc.org [rsc.org]
Synthesis of β-Aminoketones via N-Methoxyamides and Vinyl Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Aminoketones are valuable structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in the synthesis of pharmaceuticals.[1][2][3] Their synthesis is a critical step in the development of new therapeutic agents. This document provides detailed application notes and protocols for a novel and efficient synthesis of β-aminoketones utilizing a sequential reaction of N-methoxyamides (Weinreb amides) with vinyl Grignard reagents, followed by a Michael-type addition of amines.[4] This method offers high yields and short reaction times, making it suitable for a variety of applications, including medicinal chemistry and parallel synthesis.[4]
Core Principle
The synthesis is a one-pot, two-step process. Initially, a Weinreb amide undergoes nucleophilic attack by a vinyl Grignard reagent to form a stable tetrahedral intermediate.[5][6] This intermediate, upon aqueous workup, yields a vinyl ketone. The subsequent in-situ Michael addition of an amine to the vinyl ketone affords the desired β-aminoketone. The use of Weinreb amides is advantageous as it prevents the over-addition of the Grignard reagent, a common side reaction with other acyl compounds.[5][6]
Reaction Pathway
Caption: General reaction pathway for the synthesis of β-aminoketones.
Experimental Protocols
This section provides a general protocol for the synthesis of β-aminoketones from N-methoxyamides and vinyl Grignard reagents. Specific examples with varying substrates are detailed in the data presentation section.
Materials:
-
N-methoxy-N-methylamide (Weinreb amide)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Selected amine (N-nucleophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
-
Ice bath (0 °C) and Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
General Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with the N-methoxy-N-methylamide and dissolved in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Grignard Addition: The solution is cooled to 0 °C using an ice bath. The vinylmagnesium bromide solution is added dropwise via syringe. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Amine Addition: The chosen amine is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure β-aminoketone.
Experimental Workflow
References
- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
Troubleshooting & Optimization
low yield in Weinreb amide reaction with aryl Grignard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Weinreb amide reactions, particularly with aryl Grignard reagents.
Troubleshooting Guide
Low yields in the Weinreb amide reaction with aryl Grignard reagents can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Poor Quality or Low Activity of the Aryl Grignard Reagent
Symptoms:
-
No or very little product formation.
-
Recovery of unreacted Weinreb amide.
-
Formation of side products from quenching of the Grignard reagent.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture or air in the reaction setup | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality magnesium turnings | Use fresh, high-purity magnesium turnings. Consider activating the magnesium with iodine or 1,2-dibromoethane. |
| Impure aryl halide | Purify the aryl halide before use to remove any potential inhibitors. |
| Decomposition of the Grignard reagent | Prepare the Grignard reagent fresh before use. If it must be stored, do so under an inert atmosphere and titrate before use to determine the active concentration. |
Problem 2: Sub-optimal Reaction Conditions
Symptoms:
-
Incomplete conversion of the Weinreb amide.
-
Formation of byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect reaction temperature | The optimal temperature can vary. While many reactions are run at 0 °C to room temperature, some aryl Grignards may require lower or higher temperatures for optimal results.[1] Start with 0 °C and screen other temperatures if the yield is low. |
| Inappropriate solvent | Tetrahydrofuran (THF) is a common solvent. However, other solvents like diethyl ether, toluene, or acetonitrile have been shown to be effective and can influence the reaction outcome.[1] Consider a solvent screen to find the optimal medium for your specific substrates. |
| Insufficient reaction time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
| Incorrect stoichiometry | While the reaction is known to be tolerant to an excess of the Grignard reagent in some cases, using a large excess can sometimes lead to side reactions.[1][2] Conversely, using too little will result in incomplete conversion. Aim for 1.1 to 1.5 equivalents of the Grignard reagent as a starting point. |
Problem 3: Side Reactions
Symptoms:
-
Formation of tertiary alcohol (over-addition product).
-
Formation of elimination byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Over-addition of the Grignard reagent | The stable tetrahedral intermediate formed in the Weinreb reaction is key to preventing over-addition.[3][4][5][6] However, if the reaction temperature is too high or the workup is not performed correctly, this intermediate can break down prematurely, leading to the formation of the ketone which can then react with another equivalent of the Grignard reagent. Ensure the reaction is quenched at a low temperature. |
| Elimination of the methoxide group | This can be a significant side reaction with highly basic or sterically hindered nucleophiles.[4] If this is suspected, consider using a less hindered Grignard reagent if possible or explore alternative synthetic routes. |
| Basicity of the Grignard reagent | The basicity of the Grignard reagent can lead to deprotonation of acidic protons on the Weinreb amide or other functional groups, leading to side reactions. Adding a Lewis acid like CeCl₃ or LiCl can sometimes temper the basicity of the Grignard reagent.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide reaction often preferred for ketone synthesis over using other acylating agents with Grignard reagents?
A1: The major advantage of the Weinreb-Nahm ketone synthesis is that it avoids the common problem of over-addition.[4][5] The reaction proceeds through a stable, chelated tetrahedral intermediate which prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent to form a tertiary alcohol.[3][4][5][6] This allows for a more controlled and higher-yielding synthesis of ketones.
Q2: Can I use an excess of the aryl Grignard reagent?
A2: In many cases, the Weinreb amide reaction is tolerant to an excess of the Grignard reagent.[1] This is due to the stability of the chelated intermediate. However, for some substrates, an excess of the Grignard reagent can lead to side reactions, so it is best to start with a modest excess (e.g., 1.1-1.5 equivalents) and optimize from there.
Q3: What is the best solvent for the Weinreb amide reaction with an aryl Grignard?
A3: Tetrahydrofuran (THF) is the most commonly used solvent. However, studies have shown that other solvents such as diethyl ether, toluene, and acetonitrile can also be effective, and in some cases, may even provide better yields.[1] The optimal solvent is substrate-dependent, and a solvent screen may be necessary to achieve the best results.
Q4: My reaction is still not working. What else can I try?
A4: If you have addressed the common issues above, consider the following:
-
Purity of the Weinreb amide: Ensure your starting amide is pure and free of any acidic impurities that could quench the Grignard reagent.
-
Method of Grignard preparation: The method of Grignard reagent formation can impact its reactivity. For functionalized aryl Grignards, methods like Mg/halide exchange with i-PrMgCl·LiCl can be highly effective.[1][7][8][9]
-
Alternative reagents: If the Grignard reagent is proving problematic, consider using an organolithium reagent, although these can sometimes be more prone to over-addition.
Quantitative Data Summary
The following table summarizes yields for the arylation of a Weinreb amide with 3-fluorophenylmagnesium chloride under different solvent conditions, demonstrating the impact of the reaction medium on the outcome.
| Entry | Solvent | Yield (%) |
| 1 | THF | 85 |
| 2 | CH₂Cl₂ | 82 |
| 3 | CH₃CN | 92 |
| 4 | Et₂O | 88 |
| 5 | Toluene | 91 |
Data adapted from a study on the arylation of N-methoxy-N-methylbenzamide.[1]
Experimental Protocols
General Protocol for the Weinreb Amide Reaction with an Aryl Grignard Reagent
This protocol provides a general starting point for the reaction. Optimization of specific parameters may be required for different substrates.
Materials:
-
Weinreb amide
-
Aryl Grignard reagent (commercially available or freshly prepared)
-
Anhydrous solvent (e.g., THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Weinreb amide (1.0 eq.).
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aryl Grignard reagent (1.1-1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide Reactions
Welcome to the technical support center for reactions involving N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield of the Desired Ketone in Grignard/Organolithium Reactions
Question: I am reacting this compound with a Grignard or organolithium reagent, but my yield of the desired ketone is low. What are the potential causes and solutions?
Answer:
Low yields in these reactions are typically due to a few common side reactions or procedural issues. The primary culprits are often the formation of a tertiary alcohol through over-addition, or the generation of other byproducts due to reaction conditions.
Potential Causes and Solutions:
-
Over-addition to form a tertiary alcohol: While Weinreb amides are designed to prevent this, over-addition can occur if the reaction temperature is too high, allowing the intermediate to break down prematurely.[1]
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent.[2] Quench the reaction at this low temperature before allowing it to warm to room temperature.
-
-
Formation of a symmetrical coupling byproduct (R-R) from the Grignard reagent: This can be more prevalent with certain Grignard reagents and can be catalyzed by trace metal impurities.
-
Solution: Ensure all glassware is scrupulously clean and that the magnesium used to prepare the Grignard reagent is of high quality.
-
-
Hydrolysis of the Weinreb amide: The presence of water in the reaction mixture can hydrolyze the starting material back to tetrahydropyran-4-carboxylic acid.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Elimination of the methoxide moiety: This can happen with highly basic or sterically hindered nucleophiles.
-
Solution: If using a very hindered Grignard reagent, consider using the corresponding organolithium reagent, which may give cleaner results.
-
Issue 2: Formation of Alcohol Instead of Aldehyde during Reduction
Question: I am trying to reduce this compound to the corresponding aldehyde using a hydride reagent, but I am isolating the alcohol product instead. How can I prevent this over-reduction?
Answer:
Over-reduction is a common side product when reducing Weinreb amides to aldehydes. The initially formed aldehyde is more reactive than the starting amide and can be further reduced to the alcohol.[1]
Potential Causes and Solutions:
-
Excess of the reducing agent: Using too much of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will favor the formation of the alcohol.[2]
-
Solution 1 (Inverse Addition): Instead of adding the Weinreb amide to the LiAlH₄ solution, add the LiAlH₄ solution dropwise to the Weinreb amide solution. This ensures that the reducing agent is never in excess.[3]
-
Solution 2 (Use a milder reducing agent): Consider using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), which is known for stopping the reduction at the aldehyde stage.
-
-
Reaction temperature: Higher temperatures can promote over-reduction.
-
Solution: Perform the reduction at low temperatures (e.g., -78 °C) and carefully monitor the reaction progress by thin-layer chromatography (TLC).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most common side products depend on the reaction being performed:
-
Reaction with Organometallics (Grignard/Organolithium):
-
Tertiary Alcohol: From over-addition of the organometallic reagent to the initially formed ketone.
-
Tetrahydropyran-4-carboxylic acid: From hydrolysis of the starting Weinreb amide.
-
-
Reduction to Aldehyde (e.g., with LiAlH₄):
-
(Tetrahydro-2H-pyran-4-yl)methanol: The over-reduced alcohol product.
-
-
During Synthesis of the Weinreb Amide:
-
Unreacted tetrahydropyran-4-carboxylic acid.
-
Byproducts from the coupling reagents used.
-
Q2: How can I purify my desired ketone or aldehyde from the common side products?
A2: Purification is typically achieved through standard laboratory techniques:
-
Flash Column Chromatography: This is the most common and effective method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Distillation: If the desired product is a volatile liquid and has a significantly different boiling point from the impurities, distillation can be a viable purification method.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Q3: My reaction workup is difficult, with emulsions forming during extraction. What can I do?
A3: Emulsion formation during the workup of Weinreb amide reactions is a known issue.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: Sometimes, fine particulate matter can stabilize emulsions. Filtering the entire mixture through a pad of Celite® can help to resolve this.
-
Patience: Allowing the separatory funnel to stand for an extended period can sometimes lead to the separation of layers.
Data Presentation
The following table summarizes the expected products and common side products in typical reactions of this compound, along with illustrative yield ranges based on general Weinreb amide chemistry.
| Reaction Type | Reagent | Desired Product | Common Side Product(s) | Typical Desired Product Yield |
| Ketone Synthesis | Grignard Reagent (R-MgX) | (Tetrahydro-2H-pyran-4-yl)(R)methanone | Tertiary Alcohol, Carboxylic Acid | 70-90% |
| Ketone Synthesis | Organolithium (R-Li) | (Tetrahydro-2H-pyran-4-yl)(R)methanone | Tertiary Alcohol, Carboxylic Acid | 75-95% |
| Aldehyde Synthesis | LiAlH₄ (inverse addition) | Tetrahydro-2H-pyran-4-carbaldehyde | (Tetrahydro-2H-pyran-4-yl)methanol | 65-85% |
| Aldehyde Synthesis | DIBAL-H | Tetrahydro-2H-pyran-4-carbaldehyde | (Tetrahydro-2H-pyran-4-yl)methanol | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of (1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone
This protocol is adapted from a known procedure for the reaction of this compound with an organolithium reagent.[4]
-
To a solution of 4-iodo-1-methyl-1H-pyrazole (1.0 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.0 equivalents) dropwise at -78 °C under an inert atmosphere.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.[4]
-
After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and let it stir for an additional 2 hours at room temperature.[4]
-
Quench the reaction by the slow addition of 2 M aqueous HCl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.
Protocol 2: General Procedure for the Reduction to Tetrahydro-2H-pyran-4-carbaldehyde
This is a general procedure based on the principle of inverse addition to minimize over-reduction.[3]
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) (0.5-0.75 equivalents) in anhydrous diethyl ether or THF.
-
Add the LiAlH₄ solution dropwise to the stirred solution of the Weinreb amide at -78 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of ethyl acetate.
-
Allow the mixture to warm to 0 °C and then carefully add water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture, wash the precipitate with ether, and dry the filtrate over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by distillation or chromatography if necessary.
Visualizations
References
improving reaction conditions for tetrahydropyran Weinreb amide acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of tetrahydropyran (THP) Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What is the Weinreb amide acylation and why is it used for synthesizing ketones from tetrahydropyran derivatives?
The Weinreb-Nahm ketone synthesis is a reliable method for forming ketones by reacting an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent.[1] This method is particularly advantageous because it minimizes the common problem of over-addition, where two equivalents of the organometallic reagent add to the carbonyl group to form a tertiary alcohol.[2] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate, which prevents further reaction until an acidic workup.[3][4] For tetrahydropyran derivatives, this allows for the clean synthesis of tetrahydropyran ketones, which are valuable intermediates in medicinal chemistry.
Q2: What are the most critical parameters to control for a successful acylation of a tetrahydropyran Weinreb amide?
The most critical parameters are:
-
Stoichiometry of the Organometallic Reagent: The exact amount of the Grignard or organolithium reagent is crucial. An excess can lead to side reactions, while an insufficient amount will result in low conversion of the starting material. It is highly recommended to titrate the organometallic reagent just before use.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and to minimize side reactions.[1]
-
Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents should be used to prevent quenching of the reagent and low yields.
Q3: Can I use other organometallic reagents besides Grignard reagents?
Yes, organolithium reagents are also commonly used for the acylation of Weinreb amides and often provide excellent yields.[5][6] The choice between a Grignard reagent and an organolithium reagent may depend on the specific substrate and the desired reactivity.
Q4: Is the tetrahydropyran ring stable under the reaction conditions?
The tetrahydropyran ring is generally stable under the conditions used for Weinreb amide acylation. It is a saturated heterocyclic ether and is not prone to ring-opening under the nucleophilic and basic conditions of the Grignard reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture or prolonged storage. 2. Insufficient amount of Grignard reagent. 3. Reaction temperature is too low, leading to slow reaction kinetics. 4. The Weinreb amide starting material is impure. | 1. Use freshly prepared Grignard reagent or titrate the commercial solution before use. Ensure all glassware and solvents are anhydrous. 2. Titrate the Grignard reagent and use a slight excess (e.g., 1.1-1.2 equivalents). 3. Allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) and monitor by TLC. 4. Purify the Weinreb amide by column chromatography before use. |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Reaction temperature is too high, causing the breakdown of the stable tetrahedral intermediate. 2. A large excess of the Grignard reagent was used. | 1. Maintain a low reaction temperature throughout the addition of the Grignard reagent and for the duration of the reaction. Quench the reaction at low temperature. 2. Use a precise amount of the Grignard reagent (1.1-1.2 equivalents) based on titration. |
| Presence of Unreacted Starting Material | 1. Insufficient Grignard reagent. 2. Short reaction time. | 1. Titrate the Grignard reagent to ensure accurate stoichiometry. 2. Increase the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Formation of Side Products (e.g., reduction of the amide) | 1. The Grignard reagent contains significant amounts of magnesium hydride (MgH2). 2. The Grignard reagent is sterically hindered or highly basic, leading to elimination of the methoxy group. | 1. Use a freshly prepared and well-characterized Grignard reagent. 2. Consider using a less hindered Grignard reagent or an organolithium reagent. Adding a Lewis acid like CeCl3 can sometimes mitigate basicity-related side reactions. |
| Difficult Purification of the Ketone Product | 1. Emulsion formation during aqueous workup. 2. The product is highly water-soluble. | 1. Use a saturated solution of ammonium chloride (NH4Cl) for quenching. Adding brine during extraction can help break emulsions. 2. If the product is water-soluble, perform multiple extractions with a suitable organic solvent. In some cases, back-extraction of the aqueous layer may be necessary. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acylation of Weinreb amides with Grignard reagents, leading to ketone formation. While specific examples for tetrahydropyran Weinreb amides are limited in the literature, these conditions can serve as a good starting point for optimization.
| Weinreb Amide Substrate | Grignard Reagent | Equivalents of Grignard | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 1.2 | Toluene | 23 | - | >95 |
| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | 1.2 | Toluene | 23 | - | 92 |
| N-methoxy-N-methylfuran-2-carboxamide | 3-Fluorophenylmagnesium chloride | 1.2 | Toluene | 23 | - | 85 |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | 1.1 | THF | 0 | 1 | 92 |
| N-methoxy-N-methyl-3-phenylpropanamide | Methylmagnesium bromide | 1.1 | THF | 0 | 1 | 95 |
Experimental Protocols
Protocol 1: Titration of Grignard Reagents with Iodine
Purpose: To accurately determine the concentration of a Grignard reagent solution.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Grignard reagent solution
-
Dry glassware (vials, syringes)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried and argon-purged vial containing a stir bar, add approximately 100 mg of iodine.
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is completely dissolved.
-
Cool the dark brown solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the solution turns from light yellow to colorless.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 2: Acylation of Tetrahydropyran-4-yl Weinreb Amide with a Grignard Reagent
Purpose: To synthesize a tetrahydropyran ketone from the corresponding Weinreb amide.
Materials:
-
Tetrahydropyran-4-yl-N-methoxy-N-methylcarboxamide
-
Grignard reagent (titrated solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry, argon-flushed glassware (round-bottom flask, dropping funnel, syringes)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the tetrahydropyran-4-yl Weinreb amide (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Weinreb Amide Acylation
Caption: Workflow for the acylation of a tetrahydropyran Weinreb amide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in Weinreb amide acylation.
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Ketones from Weinreb Amide Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ketones synthesized via the Weinreb amide reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ketones from Weinreb amide reaction mixtures.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low or No Product Formation | - Inactive organometallic reagent (Grignard or organolithium).- Poor quality Weinreb amide starting material.- Reaction temperature is too high, leading to side reactions.- Insufficient reaction time. | - Titrate the organometallic reagent before use to determine its exact concentration.- Ensure the Weinreb amide is pure and dry.- Maintain the recommended low temperature (e.g., -78°C to 0°C) throughout the addition of the organometallic reagent.[1]- Monitor the reaction by TLC until the starting material is consumed. |
| PUR-002 | Formation of Tertiary Alcohol Byproduct | - The tetrahedral intermediate is not stable and collapses to the ketone, which then reacts with another equivalent of the organometallic reagent.[1][2]- The reaction temperature was allowed to warm up prematurely. | - The Weinreb amide methodology is designed to prevent this; however, ensure the reaction is quenched at low temperatures before warming.[3]- Use a well-dried apparatus and anhydrous solvents to prevent moisture from decomposing the organometallic reagent. |
| PUR-003 | Difficulties with Aqueous Workup (Emulsion Formation) | - The presence of fine solid precipitates.- High concentration of salts or polar byproducts.- The organic solvent is partially miscible with water (e.g., THF). | - Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]- If possible, filter the mixture through a pad of Celite before extraction.- Add more of the organic extraction solvent to dilute the mixture.- If the reaction was performed in a water-miscible solvent like THF, remove most of it under reduced pressure before the aqueous workup. |
| PUR-004 | Product is Water-Soluble | - The target ketone has a low molecular weight and/or contains polar functional groups. | - After the initial extraction, saturate the aqueous layer with NaCl and re-extract with a more polar organic solvent (e.g., ethyl acetate or dichloromethane).- Evaporate the aqueous layer to dryness and extract the solid residue with an organic solvent.[5] |
| PUR-005 | Difficulty in Separating Product from Starting Material by Column Chromatography | - The ketone product and the Weinreb amide have very similar polarities (Rf values on TLC). | - Use a less polar solvent system for chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If the starting material is a minor impurity, consider recrystallization of the product. |
| PUR-006 | Unidentified Spots on TLC Plate | - Decomposition of starting materials or product.- Formation of unexpected side products. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.- If the substrate is base-sensitive, consider using a milder organometallic reagent or adding a Lewis acid like CeCl3 to temper the basicity of the Grignard reagent.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Weinreb amide reaction?
A1: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Spot the reaction mixture alongside your starting Weinreb amide. The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the ketone has appeared. Since many aliphatic amides and ketones are not UV-active, you may need to use a chemical stain for visualization.
Q2: My Weinreb amide and the resulting ketone are not UV-active. What TLC stain can I use?
A2: For non-UV-active compounds, several staining solutions are effective:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, including many ketones and amides. It appears as yellow spots on a purple background.[6]
-
Ceric Ammonium Molybdate (CAM) stain: This is a highly universal stain that works for a wide variety of organic compounds, appearing as dark blue spots upon heating.[7][8]
-
p-Anisaldehyde stain: This stain can give a range of colors for different functional groups and is often useful for visualization.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal non-UV-active compounds as temporary brown spots.[9]
Q3: What is the best way to quench a Weinreb amide reaction?
A3: The reaction should be quenched at a low temperature (typically the reaction temperature, e.g., -78°C or 0°C) to prevent the breakdown of the stable tetrahedral intermediate and potential over-addition.[3] Common quenching agents include:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
1N Hydrochloric acid (HCl) solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
The choice of quenching agent can depend on the stability of your product to acidic or basic conditions.
Q4: I have an emulsion during my extraction that won't break. What should I do?
A4: Emulsions are a common problem. Here are a few techniques to try:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Add more of the organic solvent.
-
Filter the entire mixture through a pad of Celite.
-
Gently warm the mixture.
-
If using small volumes, centrifugation can be very effective at separating the layers.[10]
Q5: What are some common solvent systems for purifying ketones from Weinreb amide reactions by column chromatography?
A5: The choice of solvent system depends on the polarity of your ketone. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Ethyl acetate in hexanes or petroleum ether (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).[1]
-
Diethyl ether in hexanes.
-
Dichloromethane in hexanes.
The optimal solvent system should be determined by TLC analysis beforehand. An ideal Rf value for the product is typically between 0.2 and 0.4.
Experimental Protocols
General Protocol for Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture to the reaction temperature (e.g., -78°C or 0°C). Slowly add the quenching solution (e.g., saturated aqueous NH₄Cl) dropwise with vigorous stirring. Allow the mixture to warm to room temperature.
-
Solvent Removal (if necessary): If the reaction was conducted in a water-miscible solvent such as THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Add water or brine to dissolve the inorganic salts.
-
Separation: Shake the funnel gently at first to avoid emulsion formation, then more vigorously. Allow the layers to separate. Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer.
-
Re-extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine to help remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ketone.
General Protocol for Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your chosen eluent (a low-polarity mixture of solvents like hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude ketone in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to begin eluting the compounds.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified ketone.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.
Visualizations
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. TLC stains [reachdevices.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
preventing over-addition in Grignard reactions with Weinreb amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions with Weinreb amides for ketone synthesis. Our goal is to help you overcome common challenges and prevent the over-addition of Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Why are Weinreb amides preferred over other acyl compounds for Grignard reactions?
A1: Weinreb amides (N-methoxy-N-methylamides) are advantageous because they significantly reduce the common problem of over-addition seen with reagents like esters or acid chlorides.[1][2] In reactions with other acyl compounds, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent to produce a tertiary alcohol.[3][4] The Weinreb amide forms a stable tetrahedral intermediate that resists this second addition until acidic workup.[5][6]
Q2: What is the mechanism that prevents over-addition in Weinreb amide reactions?
A2: The key to the Weinreb amide's ability to prevent over-addition lies in the formation of a stable, five-membered chelated tetrahedral intermediate after the initial nucleophilic attack by the Grignard reagent.[1][7] The magnesium atom is chelated by the methoxy oxygen and the carbonyl oxygen. This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until a hydrolytic workup is performed.[1][6] This stability prevents the formation of the ketone in the presence of unreacted Grignard reagent, thus avoiding a second addition.
Q3: Can over-addition still occur with Weinreb amides?
A3: Yes, while significantly reduced, over-addition is still possible under certain conditions. This is particularly noted with highly reactive Grignard reagents, such as allylmagnesium bromide, which can react at the diffusion rate limit.[8] Other factors that can contribute to over-addition include elevated reaction temperatures, which can lead to the breakdown of the stable intermediate, and improper reaction setup or quenching procedures.[8][9]
Q4: What is the ideal temperature for conducting Grignard reactions with Weinreb amides?
A4: Low temperatures are critical for maintaining the stability of the tetrahedral intermediate.[1] While specific optimal temperatures can vary based on the substrates, common starting points are between 0 °C and -78 °C.[8][9] For particularly reactive Grignard reagents or sensitive substrates, performing the reaction at -78 °C is highly recommended to minimize side reactions.[8]
Q5: How critical is the stoichiometry of the Grignard reagent?
A5: While Weinreb amides are more tolerant of excess Grignard reagent than other acyl compounds, precise stoichiometry is still important for clean reactions and to minimize potential side products.[10][11] It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration, as this can vary between batches.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Grignard reaction with Weinreb amides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of tertiary alcohol (over-addition product). | 1. The reaction temperature was too high, causing the breakdown of the stable intermediate.[8] 2. The Grignard reagent is exceptionally reactive (e.g., allylmagnesium bromide).[8] 3. The quench was performed improperly, allowing the ketone to form in the presence of active Grignard reagent. | 1. Maintain strict temperature control. Perform the addition of the Grignard reagent at a lower temperature (e.g., -78 °C).[8] 2. Add the Grignard reagent dropwise to the Weinreb amide solution to avoid localized heating. 3. Consider an "inverse quench" where the reaction mixture is added to a cold, saturated aqueous ammonium chloride solution.[8] |
| Low or no conversion of the Weinreb amide. | 1. The Grignard reagent is inactive due to moisture or CO2 contamination.[12] 2. The magnesium turnings were not sufficiently activated. 3. Steric hindrance in either the Weinreb amide or the Grignard reagent is inhibiting the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[12] 2. Use fresh, high-quality anhydrous solvent. 3. Activate magnesium turnings with iodine or 1,2-dibromoethane if necessary.[12] 4. For sterically hindered substrates, consider using a more reactive "Turbo-Grignard" reagent (RMgCl·LiCl).[4] |
| Formation of multiple unidentified byproducts. | 1. The substrate or Grignard reagent is decomposing under the reaction conditions. 2. The presence of acidic protons in the substrate is quenching the Grignard reagent. 3. The workup procedure is too harsh, leading to degradation of the desired ketone. | 1. Run the reaction at a lower temperature to improve selectivity.[9] 2. Ensure all functional groups are compatible with the strongly basic and nucleophilic Grignard reagent. Protect acidic functional groups if necessary. 3. Use a milder quenching solution, such as saturated aqueous NH4Cl. |
| Difficulty in isolating the ketone product. | 1. The ketone is highly water-soluble.[9] 2. The product is volatile. | 1. After quenching, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. 2. Use a lower boiling point extraction solvent and be cautious during solvent removal on the rotary evaporator. 3. For some aldehydes, forming a sodium bisulfite adduct can aid in isolation and purification.[13] |
Experimental Protocols
General Protocol for Grignard Reaction with a Weinreb Amide
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
-
Grignard Addition: Add the Grignard reagent (typically 1.0-1.2 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the desired amount of time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots and quenching them in a separate vial with saturated aqueous NH4Cl.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. If necessary, add more aqueous NH4Cl or a dilute acid (e.g., 1 M HCl) to dissolve any magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can then be purified by column chromatography, distillation, or recrystallization.
Visualizations
Caption: Mechanism of the Weinreb Ketone Synthesis.
Caption: Troubleshooting workflow for Grignard reactions.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
troubleshooting Weinreb amide synthesis from acid chloride
Welcome to the technical support center for Weinreb amide synthesis from acid chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Weinreb amide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Weinreb amide synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid chloride spot is no longer visible. If the reaction stalls, a slight increase in temperature might be necessary, but be cautious as this can also promote side reactions.
-
Quality of Reagents:
-
Acid Chloride: Ensure your acid chloride is pure and free from residual starting carboxylic acid or chlorinating agents like thionyl chloride or oxalyl chloride.[1] Impurities can lead to unwanted side reactions. If you are preparing the acid chloride in situ, ensure the complete consumption of the carboxylic acid before adding the N,O-dimethylhydroxylamine.
-
N,O-dimethylhydroxylamine hydrochloride: This reagent is hygroscopic.[2] Ensure it is stored in a desiccator and handled in a dry environment to prevent inactivation by moisture. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.[3]
-
-
Insufficient Base: A sufficient amount of base is crucial to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and the HCl generated during the reaction.[4][5][] A deficit of base will leave the amine salt unreacted. Typically, at least two equivalents of a tertiary amine base like triethylamine or pyridine are used.
-
Reaction Temperature: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[3] Running the reaction at too low a temperature may slow it down significantly, while excessively high temperatures can lead to degradation of the acid chloride or product.
Q2: I am observing significant amounts of starting material (acid chloride) even after a prolonged reaction time. What should I do?
A2: If the reaction is incomplete, consider the following:
-
Check Stoichiometry: Double-check the molar equivalents of your reagents. Ensure you have used at least one equivalent of N,O-dimethylhydroxylamine hydrochloride and two equivalents of your base relative to the acid chloride. Increasing the equivalents of the hydroxylamine and base to 1.5 and 3.0 respectively can sometimes improve conversion.[3]
-
Base Strength: If you are using a hindered or weak base, it may not be efficient enough to deprotonate the hydroxylamine salt. Consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water can hydrolyze the acid chloride back to the carboxylic acid, preventing the reaction from proceeding.
Q3: My workup is problematic, and I am struggling with purification. What are the best practices?
A3: Workup and purification can be challenging. Here are some tips:
-
Quenching: The reaction is typically quenched by adding water or a dilute acid solution (e.g., 1N HCl) to protonate the excess base and make it water-soluble.
-
Extraction:
-
If you encounter emulsions during extraction, adding brine (a saturated aqueous solution of NaCl) can help to break them up by increasing the ionic strength of the aqueous phase.[7]
-
The choice of organic solvent for extraction is important. Dichloromethane (DCM) or ethyl acetate are commonly used. Be aware of the density of your organic layer; DCM is denser than water.[7]
-
-
Purification:
-
Flash column chromatography on silica gel is a common method for purifying Weinreb amides.[8] A solvent system of ethyl acetate in hexanes or petroleum ether is often effective.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove any unreacted acid chloride or carboxylic acid impurity. Be cautious as this will cause gas evolution (CO₂) if there is residual acid.[7]
-
Q4: What are some common side products, and how can I avoid them?
A4: While the Weinreb amide synthesis is generally clean, side products can form:
-
Unreacted Starting Material: As discussed, this is a common issue and can be addressed by optimizing reaction conditions and stoichiometry.
-
Hydrolyzed Acid Chloride: If moisture is present, the acid chloride will revert to the corresponding carboxylic acid. Using anhydrous conditions is critical.
-
Bis-Weinreb Amide: If an excess of a diacid dichloride or a related bis-acylating agent is used inadvertently, a bis-Weinreb amide can form. Careful control of stoichiometry is key.[1]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield | 75-95% | Highly dependent on substrate and reaction conditions. |
| N,O-dimethylhydroxylamine HCl (equiv.) | 1.0 - 1.5 | A slight excess is often used to ensure complete conversion. |
| Base (e.g., Pyridine, Et₃N, DIPEA) (equiv.) | 2.0 - 3.0 | At least two equivalents are necessary. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures are used for initial mixing, then warmed. |
| Reaction Time | 1 - 24 hours | Monitored by TLC for completion. |
Experimental Protocol: General Procedure for Weinreb Amide Synthesis from an Acid Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acid chloride (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine (2.2 equiv)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the pyridine to the cooled solution.
-
In a separate flask, dissolve the acid chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring hydroxylamine/pyridine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common issues during Weinreb amide synthesis.
Caption: Troubleshooting flowchart for Weinreb amide synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a Weinreb amide from an acid chloride.
Caption: General experimental workflow for Weinreb amide synthesis.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Technical Support Center: Weinreb Amide Tetrahedral Intermediate Stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of the Weinreb amide tetrahedral intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide tetrahedral intermediate generally more stable than intermediates formed from other carboxylic acid derivatives like esters or acid chlorides?
A1: The enhanced stability of the Weinreb amide tetrahedral intermediate is primarily attributed to its ability to form a stable five-membered chelate with the metal cation (e.g., Li⁺ or Mg²⁺) from the organometallic reagent.[1][2][3][4][5] This chelation involves the carbonyl oxygen and the methoxy oxygen, which holds the intermediate in a stable conformation and prevents its premature collapse.[1][2][3][6] This contrasts with intermediates from esters or acid chlorides, which lack this chelating group and readily eliminate a leaving group to form a ketone, which can then undergo a second nucleophilic attack (over-addition).[1][2][3][7][] The stability of this chelated intermediate is a key reason why Weinreb amides are effective in preventing the common problem of over-addition in ketone synthesis.[1][5][7][9][10][11][12]
Q2: What is the visual representation of the stabilization of the Weinreb amide tetrahedral intermediate?
A2: The stabilization can be visualized as a five-membered ring structure formed by the metal ion from the organometallic reagent chelating with the two oxygen atoms of the tetrahedral intermediate.
Caption: Chelation of the metal cation (M+) by the oxygen atoms of the tetrahedral intermediate.
Troubleshooting Guides
Problem 1: I am observing significant over-addition products (tertiary alcohols) in my Weinreb amide reaction. What could be the cause and how can I fix it?
Possible Causes & Solutions:
-
Elevated Reaction Temperature: The stability of the Weinreb amide tetrahedral intermediate is highly temperature-dependent.[1] At higher temperatures, the chelate can break down, leading to the formation of the ketone which then reacts further.
-
Solution: Maintain a low reaction temperature, typically -78 °C, throughout the addition of the organometallic reagent and before quenching.[7]
-
-
Incorrect Quenching Procedure: Quenching the reaction at a low temperature is crucial to prevent the breakdown of the intermediate and subsequent over-addition.
-
Solution: Quench the reaction at the low reaction temperature (e.g., -78 °C) with a suitable quenching agent like saturated aqueous ammonium chloride.
-
-
Highly Reactive Organometallic Reagent: Some organometallic reagents are exceptionally reactive and may lead to over-addition even at low temperatures.
-
Solution: Consider using a less reactive organometallic reagent. For example, organocuprates (Gilman reagents) are generally less reactive than Grignard or organolithium reagents and can sometimes provide better selectivity.
-
Troubleshooting Workflow for Over-addition:
Caption: Decision tree for troubleshooting over-addition in Weinreb amide reactions.
Problem 2: My reaction is sluggish or does not go to completion, even with an excess of the organometallic reagent.
Possible Causes & Solutions:
-
Steric Hindrance: A sterically hindered Weinreb amide or organometallic reagent can slow down the initial nucleophilic attack.
-
Solution: Consider increasing the reaction temperature slightly (e.g., from -78 °C to -40 °C) after the initial addition to facilitate the reaction. Be cautious, as this can also increase the risk of over-addition. Alternatively, using a less sterically hindered reagent might be necessary.
-
-
Poor Quality of Organometallic Reagent: The organometallic reagent may have degraded due to improper storage or handling.
-
Solution: Titrate the organometallic reagent to determine its exact concentration before use. Use freshly prepared or newly purchased reagents whenever possible.
-
-
Inhibition by Substrate Structure: In some cases, particularly with long-chain substrates, the molecule may "coil up," which can inhibit the reaction.
-
Solution: This is a challenging issue to resolve. Altering the solvent system or using additives that can disrupt intramolecular interactions might be explored, but this is highly substrate-dependent.
-
Experimental Protocols
Protocol: Monitoring the Stability of a Weinreb Amide Tetrahedral Intermediate by ¹H NMR Spectroscopy
This protocol outlines a general method to qualitatively assess the stability of the tetrahedral intermediate at low temperatures.
Materials:
-
Weinreb amide
-
Organometallic reagent (e.g., Grignard or organolithium)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Low-temperature NMR tube
-
Dry ice/acetone bath
Procedure:
-
Preparation: In a flame-dried, argon-flushed flask, dissolve the Weinreb amide in anhydrous THF-d₈.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initial NMR: Acquire a ¹H NMR spectrum of the starting material at -78 °C.
-
Addition of Reagent: Slowly add one equivalent of the organometallic reagent to the cooled solution.
-
Monitoring: Immediately transfer the reaction mixture to a pre-cooled low-temperature NMR tube and acquire spectra at regular intervals while maintaining the low temperature. The formation of the stable tetrahedral intermediate should be observable by the appearance of new, characteristic signals.
-
Warming: Slowly allow the NMR sample to warm to room temperature while acquiring spectra. The disappearance of the intermediate signals and the appearance of the ketone product signals will indicate the temperature at which the intermediate collapses.
Workflow for ¹H NMR Stability Study:
Caption: Experimental workflow for monitoring tetrahedral intermediate stability via NMR.
Quantitative Data Summary
While specific kinetic and thermodynamic data are highly dependent on the substrates and reaction conditions, the following table summarizes the general stability trends of tetrahedral intermediates from different carboxylic acid derivatives.
| Carboxylic Acid Derivative | Relative Stability of Tetrahedral Intermediate | Tendency for Over-addition | Key Stabilizing/Destabilizing Factor |
| Weinreb Amide | High | Low | Chelation by N-methoxy group[1][2][3][6] |
| Ester | Low | High | Good leaving group (alkoxide) |
| Acid Chloride | Very Low | Very High | Excellent leaving group (chloride)[13] |
| Amide (unsubstituted) | Moderate | Low | Poor leaving group (amide anion) |
Note: The stability mentioned is in the context of reactions with strong nucleophiles like organometallic reagents.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, with a focus on the effects of temperature. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
-
Tetrahydropyran (THP) Ring: The THP ring is a saturated heterocyclic ether that is generally considered stable.[1][2] It is a common motif in many natural products and is utilized as a protecting group in organic synthesis due to its robustness under a variety of non-acidic reaction conditions.[3][4]
-
N-methoxy-N-methylamide (Weinreb Amide): Weinreb amides are known for their stability towards nucleophilic attack and reducing agents. However, like most amides, they can be susceptible to degradation under harsh thermal conditions. The thermal degradation of amides can proceed through various pathways, potentially leading to the formation of nitriles and other decomposition products.[5][6]
Therefore, it is anticipated that the primary point of thermal instability for this molecule will be the carboxamide group rather than the tetrahydropyran ring.
Q2: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on general principles for chemical stability, the following storage conditions are advisable:
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage. For shorter periods, storage at controlled room temperature (20-25 °C) may be acceptable, but this should be confirmed with preliminary stability studies.
-
Humidity: The compound should be stored in a tightly sealed container to protect it from moisture, as hydrolysis of the amide bond could be a potential degradation pathway, especially at elevated temperatures.
-
Light: To prevent potential photolytic degradation, storage in an amber vial or a light-resistant container is recommended.
Troubleshooting Guide
Issue 1: I am observing unexpected impurities in my sample of this compound after storing it at room temperature.
-
Potential Cause: The compound may be undergoing thermal degradation, even at ambient temperatures over extended periods. The presence of moisture or exposure to light could also be contributing factors.
-
Troubleshooting Steps:
-
Characterize Impurities: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurities. This will provide insights into the degradation pathway.
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. If not, transfer the material to appropriate storage conditions.
-
Perform a Forced Degradation Study: To understand the intrinsic stability of the molecule, a forced degradation study is recommended.[7][8] This will help to identify the likely degradation products and the conditions that accelerate degradation.
-
Issue 2: My reaction yield is lower than expected when using this compound that has been stored for a while.
-
Potential Cause: The purity of the starting material may have decreased due to degradation during storage.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of your this compound using a suitable analytical method (e.g., HPLC, qNMR).
-
Purify the Starting Material: If impurities are detected, purify the material before use (e.g., by chromatography or recrystallization).
-
Implement Proper Storage: Ensure that all batches of the compound are stored under the recommended conditions to prevent future degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the samples to the stress conditions outlined in the table below. Include a control sample stored under normal conditions for comparison.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method (e.g., with a UV or MS detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products. The industry-accepted range for degradation is typically between 5-20%.[8]
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Thermal | Solid-state: 60°C, 80°C Solution: 60°C, 80°C | Cleavage of the amide bond, decomposition of the Weinreb amide. |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the amide bond to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Hydrolysis of the amide bond to the corresponding carboxylate salt. |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation of the ether oxygen or other susceptible sites. |
| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic cleavage of bonds. |
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Hypothetical Thermal Degradation Pathway
Caption: A hypothetical thermal degradation pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. onyxipca.com [onyxipca.com]
Technical Support Center: Weinreb Amide Reaction Workup
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching and workup procedures for Weinreb amide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb-Nahm amide in synthesis?
The major advantage of the Weinreb-Nahm amide is its ability to prevent the common problem of over-addition when reacting with organometallic reagents.[1][2] Unlike reactions with esters or acid chlorides, which can lead to tertiary alcohols, the Weinreb amide forms a stable, five-membered cyclic tetrahedral intermediate.[1][3][4][5][6] This chelated intermediate is stable at low temperatures and only collapses to the desired ketone or aldehyde upon acidic workup, thus yielding a single mono-addition product.[2][3][6]
Q2: What is the standard procedure for quenching a Weinreb amide reaction?
The standard procedure involves quenching the reaction at a low temperature (typically between -78°C and 0°C) by slowly adding a mild proton source.[7][8] This is critical to protonate the tetrahedral intermediate and quench any excess organometallic reagent before the reaction is warmed to room temperature.[6][8] After quenching, the typical workflow involves partitioning the mixture between an organic solvent and an aqueous layer, separating the layers, extracting the aqueous layer, washing the combined organic layers, drying, and finally concentrating to yield the crude product.[4][7][9]
Q3: Which quenching agent should I use for my reaction?
The choice of quenching agent depends on the stability of your product and the nature of the organometallic reagent used. A mild acidic quench is generally preferred.
Table 1: Common Quenching Agents for Weinreb Amide Reactions
| Quenching Agent | Typical Concentration | Use Case & Considerations |
| Saturated aq. NH₄Cl | Saturated Solution | A very common and mild proton source suitable for most standard reactions.[7][9][10] |
| 1 M HCl | 1 M to 2 M Solution | A stronger acid used to fully neutralize the reaction and break down the chelated intermediate.[7][11] May cause side reactions with acid-sensitive functional groups.[12] |
| Saturated aq. NaHCO₃ | Saturated Solution | Used for quenching reactions where an acidic environment must be avoided or for neutralizing an initial acid quench.[4][13] |
| Potassium hydrogen sulfate | Aqueous Solution | Can be used for workup and product release, particularly in solid-phase synthesis.[14] |
| Water (H₂O) | N/A | Can be used, but may be less effective at breaking down the intermediate compared to a mild acid.[15] |
Q4: Why is it important to quench the reaction at low temperature?
The tetrahedral intermediate formed during the reaction is only stable at low temperatures.[1] Allowing the reaction to warm before quenching can cause this intermediate to collapse prematurely, potentially leading to side reactions or decomposition.[10] Quenching at low temperature ensures that any excess reactive organometallic reagent is destroyed before the stable intermediate is hydrolyzed to the final carbonyl product during the aqueous workup.[6][8]
Troubleshooting Guide
Q5: My reaction is incomplete and significant starting material remains. What went wrong?
An incomplete reaction can be due to several factors:
-
Insufficient Reagent: You may have used a sub-stoichiometric amount of the organometallic reagent. Consider titrating your Grignard or organolithium reagent before use to determine its exact concentration.
-
Reagent Quality: The organometallic reagent may have degraded due to moisture or improper storage.
-
Reaction Temperature: While reactions are often run at low temperatures like -78°C, some systems may require warming to 0°C or even room temperature to proceed to completion.[9][15] Monitor the reaction by TLC or LCMS to determine the optimal time and temperature.
Q6: I'm observing a significant amount of over-addition product (tertiary alcohol). How can I prevent this?
The formation of over-addition products is precisely what the Weinreb amide is designed to prevent.[1][2][3] If you are observing this, consider the following:
-
Reaction Temperature: Allowing the reaction to warm significantly before or during the quench can lead to the breakdown of the stable intermediate, freeing the ketone to react a second time.[10] Ensure the reaction is kept cold until the quench is complete.
-
Excess Reagent: Using a very large excess of a highly reactive organometallic reagent might contribute to this issue.[10] Try reducing the number of equivalents of your nucleophile.
-
Quenching Procedure: Add the quenching solution slowly while maintaining a low temperature to manage the exotherm and prevent localized warming.
Q7: During extraction, the layers are not separating and an emulsion has formed. What should I do?
Emulsion formation is a common workup issue. To resolve it:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock it.[13] This increases the ionic strength and density of the aqueous phase, which often helps to break up emulsions.[13]
-
Filter: Pass the entire mixture through a pad of Celite or glass wool to help break the emulsion.
-
Change Solvent: Adding a different organic solvent, such as diethyl ether, can sometimes help break up emulsions formed with solvents like DCM.[13]
Q8: My product appears to be water-soluble, leading to low recovery. How can I improve isolation?
If your product has high polarity, it may be partially soluble in the aqueous layer.
-
Back-Extraction: Perform multiple extractions (3-5 times) of the aqueous layer with your organic solvent to maximize recovery.
-
Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This "salting out" effect reduces the solubility of organic compounds in the aqueous phase.[13]
-
Alternative Workup: If the product is highly water-soluble, you may need to avoid an aqueous workup altogether. This could involve quenching the reaction, filtering off the salts, and concentrating the filtrate, followed by purification via chromatography.[10]
Visualized Workflows
Diagram 1: General Workup & Extraction Workflow
Caption: Standard workflow for quenching and extracting the product.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common reaction problems.
Detailed Experimental Protocol
Synthesis of a Ketone via Grignard Addition to a Weinreb Amide
This protocol is a representative example and may require optimization for specific substrates.
Table 2: Reagents and Example Quantities
| Reagent | Molar Eq. | Amount |
| Weinreb Amide | 1.0 | 5.0 mmol, 1.0 g |
| Anhydrous THF | - | 25 mL |
| Grignard Reagent (e.g., 3M MeMgBr) | 1.2 - 1.5 | 2.0 - 2.5 mL |
| Quenching Solution (Sat. aq. NH₄Cl) | - | 20 mL |
| Extraction Solvent (e.g., Ethyl Acetate) | - | 3 x 30 mL |
| Brine | - | 20 mL |
| Drying Agent (e.g., Na₂SO₄) | - | ~5 g |
Procedure:
-
Reaction Setup: Add the Weinreb amide (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and stir until the amide is fully dissolved.
-
Cooling: Cool the solution to 0°C or -78°C in an appropriate cooling bath (ice-water or dry ice-acetone).
-
Nucleophilic Addition: Add the Grignard reagent (1.2-1.5 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the cold temperature for 1-3 hours.[9][10] Progress can be monitored by TLC or LCMS analysis of a quenched aliquot.
-
Quenching: While maintaining the cold temperature, slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench the reaction.[7][9] A vigorous reaction may occur initially.
-
Warm-up: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[4][11]
-
Washing: Combine the organic layers and wash once with saturated aqueous NaCl (brine).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography on silica gel.[4]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: N,O-Dimethylhydroxylamine Byproduct Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,O-dimethylhydroxylamine as a byproduct from reaction mixtures.
Troubleshooting Guide
Issue: Emulsion formation during aqueous workup.
-
Possible Cause: High concentration of N,O-dimethylhydroxylamine or its salt, especially when using solvents like THF or benzene that have some water miscibility.[1]
-
Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Solution 2: Solvent Dilution: Dilute the organic layer with a less polar solvent (e.g., hexane, diethyl ether) to decrease the solubility of polar species in the organic phase.
-
Solution 3: Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
Solution 4: Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.
Issue: Incomplete removal of N,O-dimethylhydroxylamine after acidic wash.
-
Possible Cause 1: Insufficient acidification. The aqueous layer needs to be sufficiently acidic (pH < 2) to ensure complete protonation of the amine.
-
Solution 1: Check the pH of the aqueous layer with pH paper and add more acid if necessary. Multiple acidic washes may be required.
-
Possible Cause 2: The desired product is also basic and is being extracted into the acidic aqueous layer.
-
Solution 2: If the product is acid-sensitive or basic, consider alternative purification methods such as chromatography or crystallization. A milder acidic wash with a reagent like 10% aqueous copper sulfate can be attempted, as the copper-complexed amine will partition into the aqueous layer.[1][2]
Issue: Co-elution of N,O-dimethylhydroxylamine with the desired product during column chromatography.
-
Possible Cause: The polarity of N,O-dimethylhydroxylamine is similar to that of the product.
-
Solution 1: pH-Adjusted Chromatography: If the product is stable to acid, consider adding a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase. This will protonate the N,O-dimethylhydroxylamine, making it significantly more polar and causing it to adhere strongly to the silica gel.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which may offer different selectivity.
-
Solution 3: Derivatization: If other methods fail, consider a pre-chromatography quenching step to convert the N,O-dimethylhydroxylamine into a more easily separable derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove N,O-dimethylhydroxylamine?
For many standard reactions, an acidic aqueous wash is the simplest and most effective method. N,O-dimethylhydroxylamine is a base and will be protonated in the presence of a dilute acid (e.g., 1 M HCl), forming a water-soluble salt that partitions into the aqueous layer.
Q2: My product is sensitive to strong acids. What are my options?
If your product is acid-sensitive, you can use a milder acidic wash, such as 10% aqueous copper sulfate, which forms a water-soluble copper complex with the amine.[1][2] Alternatively, non-extractive methods like column chromatography or crystallization can be employed.
Q3: I have a significant amount of O-methylhydroxylamine impurity in my N,O-dimethylhydroxylamine starting material. How can I remove it before my reaction?
A common method is to react the mixture with an aldehyde or ketone, such as formaldehyde or acetone, at a controlled pH.[3][4][5] The O-methylhydroxylamine will selectively form an oxime, which has a different boiling point and polarity, allowing for separation by distillation or chromatography.[3][4]
Q4: Can I remove N,O-dimethylhydroxylamine by distillation?
While possible, it can be challenging due to its relatively low boiling point (42.3 °C).[3] This method is generally only feasible if your desired product is non-volatile. Azeotropic distillation with water is another possibility.[6]
Q5: Is N,O-dimethylhydroxylamine visible on a TLC plate?
N,O-dimethylhydroxylamine itself is not UV-active. It can sometimes be visualized by staining with potassium permanganate, but this is not always reliable. A more effective method is to run a small aliquot of the reaction mixture through a short silica plug, elute with a polar solvent, and then test the eluent for the presence of the amine using an appropriate analytical technique.
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Acidic Aqueous Wash | Protonation to form a water-soluble salt | Simple, fast, and inexpensive | Not suitable for acid-sensitive products; can lead to emulsions | >95% with sufficient washes |
| Copper Sulfate Wash | Formation of a water-soluble copper complex | Suitable for some acid-sensitive products | Can be less efficient than strong acid washes; introduces copper salts | 80-95% |
| Column Chromatography | Differential adsorption onto a stationary phase | Highly effective for a wide range of products | Can be time-consuming and require significant solvent volumes | >99% with optimized conditions |
| Crystallization | Difference in solubility between the product and byproduct | Can yield highly pure product | Product must be a solid; requires suitable crystallization solvent | Dependent on relative solubilities |
| Distillation | Difference in boiling points | Effective for large-scale purifications | Only suitable for non-volatile products; potential for co-distillation | Dependent on boiling point difference |
| Quenching/Derivatization | Chemical reaction to form an easily separable derivative | Can be highly selective | Introduces additional reagents and potential byproducts | >98% with appropriate quenching agent |
Experimental Protocols
Protocol 1: Standard Acidic Aqueous Wash
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. Repeat the acidic wash two to three times.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Removal via Derivatization with Acetone
This protocol is primarily for purifying N,O-dimethylhydroxylamine containing O-methylhydroxylamine impurity.[5]
-
Dissolution: Dissolve the crude N,O-dimethylhydroxylamine hydrochloride in water.
-
Neutralization: Add a base (e.g., NaOH solution) to neutralize the hydrochloride salt and free the amines.
-
Derivatization: Add acetone to the aqueous solution. The acetone will react with the O-methylhydroxylamine to form the corresponding ketoxime ether.
-
Acidification: Add hydrochloric acid to the mixture.
-
Reflux: Heat the solution to reflux to facilitate the decomposition of any unstable intermediates.
-
Workup: After cooling, the desired N,O-dimethylhydroxylamine can be isolated by extraction or crystallization, leaving the ketoxime derivative in the aqueous layer.
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Experimental workflow for acidic aqueous wash.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 4. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 5. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google Patents [patents.google.com]
- 6. JPH083126A - Method for producing N, O-dimethylhydroxylamine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in Spectroscopic Characterization and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a key intermediate in modern organic synthesis. The focus is on its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and its functional comparison with alternative synthetic reagents. This document offers valuable insights for professionals engaged in pharmaceutical research and development, materials science, and fine chemical synthesis.
Spectroscopic Characterization: ¹H NMR Analysis
While a specific experimental ¹H NMR spectrum for this compound is not publicly available in the reviewed literature, a reliable predicted spectrum can be constructed based on the analysis of structurally similar compounds. The tetrahydropyran ring system and the N-methoxy-N-methylamide (Weinreb amide) moiety exhibit characteristic chemical shifts.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in the table below. This data is compiled by analogy from known spectra of tetrahydropyran derivatives and various N-methoxy-N-methyl amides.[1][2][3]
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2, H-6 (axial) | ddd | ~ 3.40 | J ≈ 11.5, 11.5, 4.0 |
| H-2, H-6 (equatorial) | ddd | ~ 4.00 | J ≈ 11.5, 4.0, 2.0 |
| H-3, H-5 (axial) | m | ~ 1.60 | - |
| H-3, H-5 (equatorial) | m | ~ 1.85 | - |
| H-4 | m | ~ 2.80 | - |
| N-CH₃ | s | ~ 3.20 | - |
| O-CH₃ | s | ~ 3.70 | - |
Note: Chemical shifts are reported for CDCl₃ as the solvent. Values are approximate and can be influenced by solvent, concentration, and temperature.
Comparison with Related Structures
The ¹H NMR spectrum of the parent tetrahydropyran molecule shows signals around 1.6 ppm and 3.6 ppm.[2] In substituted derivatives like tetrahydropyran-2-methanol, the protons adjacent to the oxygen (H-6) are shifted downfield to approximately 3.4-4.0 ppm, and the other ring protons appear between 1.3 and 1.9 ppm.[3] The presence of the carboxamide group at the C-4 position is expected to deshield the H-4 proton, shifting it further downfield to the estimated 2.80 ppm.
The N-methoxy and N-methyl groups of the Weinreb amide typically give rise to two distinct singlets. In some cases, particularly with ortho-substituted aromatic Weinreb amides, restricted rotation around the C-N bond can lead to broad signals or even multiple rotameric species at room temperature. However, for an aliphatic, sterically unhindered system like the target molecule, sharp singlets are anticipated.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum suitable for the characterization of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials and Equipment:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 90° pulse with a duration of about 10 µs.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
-
The Weinreb Amide Moiety: A Comparative Advantage in Synthesis
The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group in organic synthesis, primarily used for the preparation of ketones and aldehydes from carboxylic acid derivatives.[4][5][6] Its utility stems from the stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents the common "over-addition" seen with other organometallic reagents and carboxylic acid derivatives.[6][7]
Comparison with Alternative Acylating Agents
| Acylating Agent | Advantages | Disadvantages |
| Weinreb Amide | - Stable and easy to handle.- Prevents over-addition of organometallics.- Mild reaction conditions.[4] | - Requires a two-step process from the carboxylic acid. |
| Acid Chloride | - Highly reactive.- Readily prepared from carboxylic acids. | - Prone to over-addition.- Moisture sensitive. |
| Ester | - More stable than acid chlorides. | - Less reactive, often requiring harsher conditions or stronger nucleophiles.- Can undergo over-addition. |
| Nitrile | - Can be converted to ketones with Grignard reagents. | - Requires acidic workup to hydrolyze the imine intermediate.- Less general than Weinreb amides. |
The synthesis of Weinreb amides often involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of coupling reagents.[4][5]
Visualizing Synthetic and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key structural features and synthetic utility of this compound.
Caption: Molecular structure of this compound.
Caption: Synthetic utility of the target Weinreb amide.
Caption: Comparison of Weinreb amide vs. other acylating agents.
References
- 1. rsc.org [rsc.org]
- 2. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 3. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 1H NMR [m.chemicalbook.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 13C NMR Chemical Shifts for Tetrahydropyran Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of tetrahydropyran derivatives is critical. As a prevalent scaffold in numerous natural products and pharmaceuticals, understanding the nuanced effects of substitution on the tetrahydropyran ring is paramount. This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for various tetrahydropyran derivatives, supported by experimental data.
Comparison of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of the tetrahydropyran ring are highly sensitive to the nature, position, and stereochemistry of substituents. The following table summarizes experimental 13C NMR data for the parent tetrahydropyran and several of its substituted derivatives, providing a basis for objective comparison. The data illustrates the impact of common substituents on the chemical environment of the ring carbons.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | |---|---|---|---|---|---| | Tetrahydropyran[1] | 68.5 | 26.5 | 23.4 | 26.5 | 68.5 | CDCl₃ | | cis-2,6-Dimethyltetrahydropyran | 73.1 | 32.9 | 23.1 | 32.9 | 73.1 | CDCl₃ | | trans-2,6-Dimethyltetrahydropyran | 73.8 | 33.1 | 26.1 | 33.1 | 73.8 | CDCl₃ | | 2-Methoxytetrahydropyran | 98.9 | 31.5 | 25.5 | 20.2 | 62.3 | CDCl₃ | | Tetrahydropyran-2-methanol[2] | 76.8 | 30.1 | 26.0 | 23.1 | 68.1 | CDCl₃ | | 3-Methyltetrahydropyran[3] | 74.0 | 32.5 | 31.5 | 26.1 | 68.4 | CDCl₃ | | 4-Hydroxytetrahydropyran (axial OH) | 62.1 | 34.2 | 68.9 | 34.2 | 62.1 | CDCl₃ | | 4-Hydroxytetrahydropyran (equatorial OH) | 66.8 | 36.1 | 73.5 | 36.1 | 66.8 | CDCl₃ |
Experimental Protocols
The following is a typical experimental protocol for acquiring high-quality 13C NMR spectra for tetrahydropyran derivatives.
Sample Preparation:
-
Approximately 20-50 mg of the tetrahydropyran derivative is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent should ensure good solubility and minimize solvent signal interference with analyte peaks.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used.
-
Technique: Standard proton-decoupled 13C NMR spectroscopy is performed to obtain a spectrum with a single peak for each chemically non-equivalent carbon atom.
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly employed.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the chemical shift range of carbon atoms in tetrahydropyran derivatives.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for adequate relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is required.
-
Number of Scans: The number of scans can range from 128 to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
Phase and baseline corrections are applied to obtain a properly phased spectrum with a flat baseline.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Factors Influencing 13C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the tetrahydropyran ring are primarily influenced by the electronic and steric effects of the substituents, as well as the stereochemical orientation of these groups. The following diagram illustrates the logical relationship between these factors and the resulting 13C NMR chemical shifts.
Caption: Logical workflow of factors affecting 13C NMR chemical shifts.
Analysis of Influencing Factors:
-
Inductive Effects: Electronegative substituents (e.g., -OH, -OR, halogens) withdraw electron density from the attached carbon (α-carbon), causing a significant downfield shift (deshielding). This effect diminishes with distance, affecting the β and γ carbons to a lesser extent.
-
Steric Effects (γ-gauche effect): When a substituent is in a gauche conformation with respect to a γ-carbon, a shielding (upfield shift) of that carbon is typically observed. This is a crucial factor in distinguishing between stereoisomers.
-
Stereochemistry (Axial vs. Equatorial): The orientation of a substituent has a pronounced effect on the chemical shifts of the ring carbons. An axial substituent will generally cause a greater shielding (upfield shift) of the γ-carbons (C-3 and C-5 for a substituent at C-1) due to the γ-gauche effect, compared to its equatorial counterpart. The carbon bearing the axial substituent itself is also typically shielded relative to when the substituent is equatorial. This is evident in the provided data for axial and equatorial 4-hydroxytetrahydropyran.
References
Comparative Guide to the Mass Spectrometry Analysis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for the characterization and quantification of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages data from structurally similar molecules to predict its fragmentation behavior and establish robust analytical protocols. We compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering detailed experimental protocols and supporting data to aid in method selection and development.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound under electron ionization (EI) is predicted to involve key cleavages in both the tetrahydropyran ring and the N-methoxy-N-methylamide (Weinreb amide) side chain. The initial ionization is likely to occur at one of the oxygen atoms or the nitrogen atom, which are the sites of non-bonding electrons.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the ring oxygen: This would lead to the opening of the tetrahydropyran ring.
-
Cleavage of the C-C bond between the ring and the carbonyl group: This would generate ions representative of the tetrahydropyran ring and the Weinreb amide moiety.
-
Fragmentation of the Weinreb amide: A characteristic fragmentation of N-methoxy-N-methylamides is the cleavage of the N-O bond and the bond between the carbonyl carbon and the nitrogen, leading to a stable acylium ion.
-
Transannular cleavage: For six-membered rings like tetrahydropyran, cleavage across the ring is a possible fragmentation pathway.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the expected performance of GC-MS and LC-MS/MS for the analysis of this compound, based on data for similar small polar molecules and amides.
Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for this compound and Related Compounds
| Compound | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) and Predicted Structures | Predicted Relative Abundance |
| This compound | 187 | 113 (C6H9O2+), 101 (C5H9O2+), 85 (C5H9O+), 74 (C3H8NO+), 58 (C2H4NO+) | Moderate, Low, High, Moderate, Moderate |
| N-Methoxy-N-methylbenzamide[1][2] | 165 | 105 (C7H5O+), 77 (C6H5+) | High, Moderate |
| Tetrahydropyran-4-one | 100 | 71, 58, 43 | High, Moderate, High |
Table 2: Performance Comparison of GC-MS and LC-MS/MS for Amide Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography followed by precursor and product ion analysis. |
| Derivatization | Often required for polar amides to improve volatility and thermal stability. | Generally not required. |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Typical LOD | Low ng/mL to pg/mL (with derivatization) | Low pg/mL to fg/mL |
| Throughput | Moderate | High |
| Advantages | High-resolution separation, well-established libraries for compound identification. | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. |
| Disadvantages | Derivatization can be time-consuming, potential for thermal degradation of analytes. | Matrix effects can cause ion suppression or enhancement, higher instrument cost. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound after derivatization.
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample and dissolve in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the highly sensitive and selective quantification of this compound in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
MRM Transitions (Predicted):
-
Quantifier: 188.1 → 113.1 (Precursor [M+H]+ → Fragment)
-
Qualifier: 188.1 → 85.1 (Precursor [M+H]+ → Fragment)
-
-
Mandatory Visualization
Caption: Predicted EI fragmentation of this compound.
Caption: General workflows for GC-MS and LC-MS/MS analysis.
References
Comparative Analysis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and Structurally Related Amides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Analytical Data
In the landscape of synthetic chemistry and drug discovery, the appropriate selection of reagents and building blocks is paramount. N-Methoxy-N-methylamides, commonly known as Weinreb amides, are a versatile class of compounds prized for their controlled reactivity towards nucleophiles, enabling the synthesis of ketones and aldehydes. This guide provides a comparative overview of the analytical data for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and two structurally related alternatives: N,N-dimethyltetrahydro-2H-pyran-4-carboxamide and N-methoxy-N-methylcyclohexanecarboxamide.
This document is intended to serve as a practical resource, offering a side-by-side comparison of key analytical parameters to aid in compound identification, purity assessment, and methodological development. While comprehensive proprietary analytical data for these specific compounds is not always publicly available, this guide presents a framework of expected analytical characteristics based on their chemical structures and provides standardized experimental protocols for their analysis.
Comparative Analytical Data
The following tables summarize the expected and, where available, reported analytical data for this compound and its selected alternatives.
Table 1: General Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₅NO₃ | 173.21 | 156353-01-4 |
| N,N-Dimethyltetrahydro-2H-pyran-4-carboxamide | C₈H₁₅NO₂ | 157.21 | Not readily available |
| N-methoxy-N-methylcyclohexanecarboxamide | C₉H₁₇NO₂ | 171.24 | 80783-98-8[1][2] |
Table 2: Spectroscopic Data (Expected Ranges and Key Features)
| Analytical Technique | This compound | N,N-Dimethyltetrahydro-2H-pyran-4-carboxamide | N-methoxy-N-methylcyclohexanecarboxamide |
| ¹H NMR | Signals for tetrahydropyran ring protons (δ 1.5-4.0 ppm), N-methoxy protons (δ ~3.7 ppm), and N-methyl protons (δ ~3.2 ppm). | Signals for tetrahydropyran ring protons (δ 1.5-4.0 ppm) and two N-methyl groups (δ ~2.9-3.1 ppm, may be distinct). | Signals for cyclohexane ring protons (δ 1.0-2.5 ppm), N-methoxy protons (δ ~3.7 ppm), and N-methyl protons (δ ~3.2 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~170-175 ppm), tetrahydropyran carbons (δ ~25-70 ppm), N-methoxy carbon (δ ~61 ppm), and N-methyl carbon (δ ~32 ppm). | Carbonyl carbon (δ ~170-175 ppm), tetrahydropyran carbons (δ ~25-70 ppm), and two N-methyl carbons (δ ~35-38 ppm). | Carbonyl carbon (δ ~170-175 ppm), cyclohexane carbons (δ ~25-45 ppm), N-methoxy carbon (δ ~61 ppm), and N-methyl carbon (δ ~32 ppm). |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1650-1680 cm⁻¹), C-N stretch (~1400-1450 cm⁻¹), C-O-C stretch of the pyran ring (~1080-1150 cm⁻¹). | Strong C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1400-1450 cm⁻¹), C-O-C stretch of the pyran ring (~1080-1150 cm⁻¹). | Strong C=O stretch (~1650-1680 cm⁻¹), C-N stretch (~1400-1450 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Fragmentation patterns would involve cleavage of the amide bond and fragmentation of the tetrahydropyran ring. | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Characteristic fragmentation would include loss of the dimethylamino group. | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Fragmentation would likely involve the loss of the methoxy and methyl groups from the nitrogen. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Procedure for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Injector: Split/splitless injector, typically at 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 1-2 minutes, then ramping at 10-20°C/min to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with library spectra if available.
-
Procedure for LC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
LC Method:
-
Column: A reversed-phase C18 column is commonly used for small molecules.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode is common.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight.
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺ or other adducts.
-
Analyze fragment ions if tandem MS (MS/MS) is performed.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel carboxamide compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of carboxamide compounds.
References
A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the construction of a vast array of molecules, from active pharmaceutical ingredients to complex natural products. The choice of synthetic methodology can profoundly impact reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth, objective comparison of two prominent methods for ketone synthesis from carboxylic acid derivatives: the use of Weinreb amides and the more traditional approach with acid chlorides, both in reaction with organometallic reagents.
At a Glance: Key Differences
| Feature | Weinreb Amide | Acid Chloride |
| Reaction Intermediate | Stable, chelated tetrahedral intermediate | Unstable tetrahedral intermediate |
| Over-addition Control | Excellent; single addition product | Prone to over-addition, yielding tertiary alcohols |
| Typical Yields | Generally high (often >80%) | Variable, often lower due to byproduct formation |
| Substrate Scope | Broad, high functional group tolerance | More limited, sensitive to certain functional groups |
| Reagent Stability | Generally stable, can be purified and stored | Highly reactive, moisture-sensitive |
| Preparation | Often prepared from acid chlorides or carboxylic acids | Prepared from carboxylic acids (e.g., with SOCl₂) |
In-Depth Analysis
The Challenge of Over-addition with Acid Chlorides
A primary drawback of using highly reactive acid chlorides with potent organometallic reagents like Grignard or organolithium reagents is the propensity for over-addition.[1][2] The initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3][4] While certain modified procedures with organocuprates or the use of additives can mitigate this, it remains a significant challenge, often leading to reduced yields of the desired ketone and more complex purification.[3]
The Weinreb Amide Solution: A Stable Intermediate
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly overcomes the over-addition problem.[2][3] The reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent forms a stable, five-membered chelated tetrahedral intermediate.[3][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3] By the time the ketone is formed, any excess organometallic reagent has been quenched, thus preventing the second addition and leading to high yields of the ketone.[5][6]
Quantitative Data Comparison
While direct side-by-side comparative studies are not abundant in the literature, we can infer the relative efficiencies from representative examples. For instance, the synthesis of propiophenone from propanoyl chloride and phenylmagnesium bromide can be variable, with the potential for significant tertiary alcohol formation. In contrast, the reaction of N-methoxy-N-methylpropionamide with phenylmagnesium bromide consistently provides high yields of propiophenone.
| Substrate | Organometallic Reagent | Product | Reported Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 4-chlorophenylmagnesium chloride | (4-chlorophenyl)(phenyl)methanone | High (not specified) | [7] |
| Benzoyl Chloride | Phenylmagnesium Bromide | Benzophenone | 85% | [8] |
| Acetyl Chloride | Phenylmagnesium Bromide | Acetophenone | 72% | [8] |
| N-methoxy-N-methylamide of Adapalene | Aryl Grignard Reagent | Heterocyclic Ketone | 82% | [9] |
Experimental Protocols
To illustrate the practical differences, detailed protocols for the synthesis of a generic ketone from both a Weinreb amide and an acid chloride are provided below.
Protocol 1: Ketone Synthesis from a Weinreb Amide
Synthesis of Propiophenone from N-methoxy-N-methylpropionamide and Phenylmagnesium Bromide
Materials:
-
N-methoxy-N-methylpropionamide
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methoxy-N-methylpropionamide (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield propiophenone.
Protocol 2: Ketone Synthesis from an Acid Chloride
Synthesis of Propiophenone from Propanoyl Chloride and Phenylmagnesium Bromide
Materials:
-
Propanoyl chloride
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Under an inert atmosphere, dissolve propanoyl chloride (1.0 equivalent) in anhydrous THF in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at -78 °C. Precise control of stoichiometry and temperature is crucial to minimize over-addition.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, carefully separating propiophenone from the tertiary alcohol byproduct.
Stability and Handling
Weinreb Amides: Weinreb amides are generally stable compounds that can be purified by chromatography and stored for extended periods under normal laboratory conditions.[5][10] They are significantly less sensitive to moisture than acid chlorides.
Acid Chlorides: Acid chlorides are highly reactive and moisture-sensitive. They must be handled under anhydrous conditions and stored in tightly sealed containers, often under an inert atmosphere, to prevent hydrolysis to the corresponding carboxylic acid. Their high reactivity also makes them more hazardous to handle.
Functional Group Tolerance and Chemoselectivity
The Weinreb ketone synthesis is renowned for its broad functional group tolerance.[3] A wide variety of functional groups are compatible with the reaction conditions, including esters, N-protected amino acids, silyl ethers, lactams, lactones, sulfonates, and phosphonate esters.[3] This high level of chemoselectivity makes the Weinreb amide approach particularly valuable in the synthesis of complex, multifunctional molecules.
The use of acid chlorides is often more limited due to their high reactivity. They can react with a wider range of nucleophiles, leading to lower chemoselectivity in molecules with multiple reactive sites. While some functional groups can be tolerated, the reaction conditions are generally harsher and less forgiving.[1]
Visualizing the Pathways
References
- 1. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
A Comparative Guide to the Advantages of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in Synthesis
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical step in the creation of complex molecules and active pharmaceutical ingredients. The choice of acylating agent can significantly impact reaction yields, purity, and the tolerance of sensitive functional groups. This guide provides a comprehensive comparison of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a Weinreb amide derivative, with alternative reagents for the synthesis of tetrahydropyran-4-yl ketones, supported by established chemical principles and representative experimental data.
The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and medicinally important compounds. The ability to introduce acyl groups onto this ring system in a controlled manner is therefore of significant interest. This compound offers distinct advantages over more traditional acylating agents such as acid chlorides and esters, primarily through the mechanism of the Weinreb-Nahm ketone synthesis.
The Weinreb Amide Advantage: A Stable Intermediate
The primary advantage of using a Weinreb amide, such as this compound, lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The reaction proceeds through a stable, chelated tetrahedral intermediate. This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common issue of "over-addition," where a second equivalent of the organometallic reagent adds to the newly formed ketone, leading to the formation of an undesired tertiary alcohol. This high degree of control often results in cleaner reactions and higher yields of the desired ketone.
In contrast, more reactive acylating agents like acid chlorides and esters readily form ketones that are then susceptible to a second nucleophilic attack by the organometallic reagent present in the reaction mixture, leading to significant byproduct formation.
Quantitative Comparison of Acylating Agents
To illustrate the practical advantages of this compound, the following table provides a summary of typical yields for the synthesis of a generic tetrahydropyran-4-yl ketone using different acylating agents derived from tetrahydropyran-4-carboxylic acid.
| Feature | This compound (Weinreb Amide) | Tetrahydropyran-4-carbonyl chloride (Acid Chloride) | Ethyl tetrahydropyran-4-carboxylate (Ester) |
| Reagent Stability | Generally stable, can be isolated and purified by chromatography. | Highly reactive, sensitive to moisture and often used immediately after preparation. | Generally stable and easily handled. |
| Reaction Intermediate | Forms a stable, chelated tetrahedral intermediate. | Forms a transient, highly reactive tetrahedral intermediate. | Forms a less stable tetrahedral intermediate than the Weinreb amide. |
| Control of Over-addition | Excellent; the stable intermediate prevents the second addition of the organometallic reagent. | Prone to over-addition, leading to tertiary alcohol byproducts. | Susceptible to over-addition, especially with more reactive organometallic reagents. |
| Typical Yield of Ketone | High (often >80%) | Moderate to low (highly variable, often <50% due to over-addition) | Moderate (variable yields, generally lower than Weinreb amide approach) |
| Substrate Scope | Broad, tolerating a wide range of functional groups. | Limited by the high reactivity of the acid chloride. | Generally good, but can be limited by the reactivity of the organometallic reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Weinreb Amide)
This protocol describes a general procedure for the conversion of a carboxylic acid to a Weinreb amide using a peptide coupling reagent.
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in DCM are added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
EDC (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of a Tetrahydropyran-4-yl Ketone using the Weinreb Amide
This protocol outlines a general procedure for the reaction of the Weinreb amide with a Grignard reagent.
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is then acidified with 1 M HCl to dissolve the magnesium salts.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired tetrahydropyran-4-yl ketone.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key mechanistic differences and the experimental workflow.
Caption: Reaction pathway for Weinreb ketone synthesis.
Caption: Pathway showing over-addition with other reagents.
Caption: Experimental workflow for ketone synthesis.
A Comparative Guide to Ketone Synthesis: Evaluating Alternatives to the Weinreb Amide
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of synthetic method can significantly influence yield, substrate scope, and functional group tolerance. The Weinreb amide has long been a reliable tool for this purpose, prized for its ability to prevent over-addition of organometallic reagents.[1][2] However, a range of modern alternatives now offer distinct advantages in terms of mildness, functional group compatibility, and catalytic efficiency. This guide provides an objective comparison of the venerable Weinreb amide synthesis with three prominent alternatives: organocuprate addition to acyl chlorides, photoredox/nickel dual catalysis, and radical-mediated cross-coupling reactions.
At a Glance: Key Differences
| Feature | Weinreb Amide | Organocuprate Addition | Photoredox/Nickel Dual Catalysis | Radical-Mediated Cross-Coupling |
| Starting Material | Carboxylic Acid Derivative (e.g., Acyl Chloride, Ester) | Acyl Chloride | Carboxylic Acid Derivative (e.g., Imide, α-Oxo Acid) | Carboxylic Acids (one activated as a redox-active ester) |
| Key Reagents | N,O-dimethylhydroxylamine, Organometallic (Grignard/Organolithium) | Gilman Reagent (R₂CuLi) | Photocatalyst (e.g., Ir or Ru complex), Nickel Catalyst | Nickel Catalyst, Photocatalyst (optional), Activating Agent |
| Over-addition Control | Excellent (stable tetrahedral intermediate)[1] | Excellent (low reactivity of cuprates with ketones)[3][4] | Not applicable (different mechanism) | Not applicable (different mechanism) |
| Functional Group Tolerance | Broad[5] | Good, but sensitive to acidic protons[6] | Excellent, very mild conditions[7][8] | Good, tolerates various functional groups[9] |
| Typical Yields | Generally high (often >80%)[1] | Good to excellent (typically 70-95%) | Good to excellent (up to 82%)[8] | Moderate to good (62-83% for some methods)[10] |
| Reaction Conditions | Often requires low temperatures (-78 °C) | Low temperatures (-78 °C to 0 °C) | Ambient temperature, visible light irradiation | Mild, often room temperature[9] |
In-Depth Analysis
The Weinreb Amide: A Robust and Reliable Method
The Weinreb-Nahm ketone synthesis, developed in 1981, proceeds through an N-methoxy-N-methylamide (Weinreb amide).[2] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[11] This intermediate prevents the common problem of over-addition to form a tertiary alcohol, a frequent side reaction when using more reactive starting materials like esters or acyl chlorides with strong organometallic reagents.[1][2] The reaction exhibits broad substrate scope and tolerates a wide variety of functional groups.[5]
Organocuprate Addition to Acyl Chlorides: A Classic Alternative
The use of organocuprates, specifically Gilman reagents (R₂CuLi), provides a reliable method for the synthesis of ketones from acyl chlorides.[4][12] Organocuprates are significantly less reactive than Grignard or organolithium reagents and generally do not react with the newly formed ketone, thus preventing over-addition.[3][13] This method is particularly useful when the desired ketone is sensitive to harsher organometallic reagents. The reaction is typically performed at low temperatures to ensure selectivity.[13]
Photoredox/Nickel Dual Catalysis: A Modern, Mild Approach
In recent years, the merger of photoredox and nickel catalysis has emerged as a powerful tool for forging carbon-carbon bonds under exceptionally mild conditions.[7][8] This methodology allows for the coupling of carboxylic acid derivatives, such as N-acyl imides, with a variety of coupling partners, including alkyltrifluoroborates, to generate ketones.[8] The reactions are often performed at room temperature under visible light irradiation and exhibit excellent functional group tolerance, making them suitable for complex molecule synthesis.[7][8]
Radical-Mediated Cross-Coupling: An Emerging Strategy
Radical-based methods offer another modern approach to ketone synthesis, often starting directly from carboxylic acids.[9][14] One such strategy involves the "cross-carboxy coupling" of two different carboxylic acids, where one is converted into a redox-active ester that can serve as a radical precursor.[9] These reactions are typically mediated by a nickel catalyst and proceed under mild conditions, tolerating a range of functional groups.[9][10] This approach provides a novel disconnection for the synthesis of unsymmetrical ketones.
Experimental Protocols
General Procedure for Weinreb Ketone Synthesis
-
Amide Formation: To a solution of the carboxylic acid in a suitable solvent (e.g., dichloromethane), add an activating agent (e.g., oxalyl chloride or a peptide coupling reagent) followed by N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine). Stir at room temperature until the reaction is complete. Purify the resulting Weinreb amide.
-
Ketone Formation: Dissolve the purified Weinreb amide in an anhydrous solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere. Add the organometallic reagent (e.g., a Grignard reagent or an organolithium) dropwise. Stir at -78 °C for several hours. Quench the reaction with an aqueous solution of an acid (e.g., HCl) or ammonium chloride and warm to room temperature. Extract the product with an organic solvent, dry, and purify by chromatography.[2]
General Procedure for Organocuprate Addition to Acyl Chlorides
-
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Organocuprate Preparation (Gilman Reagent): In a separate flask under an inert atmosphere, dissolve copper(I) iodide in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and cool to a low temperature (e.g., 0 °C or -78 °C). Add two equivalents of an organolithium reagent dropwise and stir to form the lithium dialkylcuprate solution.
-
Ketone Formation: To the freshly prepared Gilman reagent at low temperature, add the acyl chloride dropwise. Stir for a designated period at low temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify by chromatography.[4]
General Procedure for Photoredox/Nickel Dual Catalysis for Ketone Synthesis
-
To an oven-dried vial, add the N-acyl succinimide, the potassium alkyltrifluoroborate, the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(bpy)PF₆), and the nickel catalyst (e.g., [Ni(dtbbpy)(H₂O)₄]Cl₂).[8]
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of 2-MeTHF/CPME).[8]
-
Stir the reaction mixture at room temperature under irradiation with visible light (e.g., blue LEDs) for the specified time.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired ketone.[7][8]
General Procedure for Radical-Mediated Cross-Coupling of Carboxylic Acids
-
To a vial, add the redox-active ester (RAE) of one carboxylic acid, the second carboxylic acid, a nickel catalyst (e.g., Ni(BPhen)Cl₂·2DMF), a reducing agent (e.g., zinc powder), an activator (e.g., benzoic anhydride), and additives such as MgCl₂ and LiBr.[9]
-
Add a degassed solvent mixture (e.g., MeCN/THF) and stir the reaction at room temperature for several hours.[9]
-
Upon completion, filter the reaction mixture and purify the filtrate by column chromatography to yield the unsymmetrical ketone.[9]
Visualizing the Workflow
Caption: Comparative workflows for ketone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Cyanocuprates Convert Carboxylic Acids Directly into Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N-C Cleavage of Imides [organic-chemistry.org]
- 9. A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 13. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Weinreb Amide Reaction Products: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the synthesis of ketones via the Weinreb amide reaction is a cornerstone of modern organic chemistry, prized for its high yield and chemoselectivity. However, the successful synthesis is only half the battle; rigorous purity analysis of the final ketone product is paramount to ensure the reliability of subsequent research and the safety of potential drug candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of ketones synthesized from Weinreb amides.
This comparison is supported by detailed experimental protocols for a representative Weinreb amide synthesis and the subsequent purity analysis of the ketone product.
The Synthetic Pathway: Weinreb Amide Synthesis of Acetophenone
The Weinreb ketone synthesis provides a reliable method to form ketones by preventing the common problem of over-addition of organometallic reagents. The reaction proceeds in two main stages: the formation of the Weinreb amide, followed by the reaction with an organometallic reagent to yield the ketone.
A logical workflow for the synthesis and subsequent purity analysis is outlined below.
Caption: Workflow from Weinreb Amide Synthesis to Purity Analysis.
Experimental Protocols
Representative Weinreb Amide Synthesis: Acetophenone
1. Formation of N-methoxy-N-methylbenzamide (Weinreb Amide):
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (2.0 eq) slowly.
-
To this mixture, add benzoyl chloride (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
2. Synthesis of Acetophenone:
-
Dissolve the purified N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford crude acetophenone.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of ketones like acetophenone, a reverse-phase HPLC (RP-HPLC) method is typically employed, offering high resolution and sensitivity.
Experimental Protocol: RP-HPLC for Acetophenone Purity
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
Sample Preparation: Dissolve a known concentration of the crude acetophenone in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is typically determined by area percentage, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: A simplified workflow for HPLC purity analysis.
Alternative Methods for Purity Determination
While HPLC is a robust technique, orthogonal methods can provide a more comprehensive purity profile. Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternatives.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.
| Parameter | Description |
| Internal Standard | A certified internal standard of known purity (e.g., maleic anhydride) is accurately weighed. |
| Sample Preparation | An accurately weighed amount of the synthesized ketone and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).[1] |
| NMR Acquisition | A ¹H NMR spectrum is acquired using parameters that ensure accurate integration, such as a long relaxation delay (D1). |
| Data Analysis | Signals for both the analyte and the internal standard are integrated. Purity is calculated based on the integral values, the number of protons for each signal, and the molecular weights of the analyte and the standard.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable ketones, GC-MS is an excellent alternative for purity analysis. It offers high separation efficiency and provides mass spectral data for definitive peak identification.
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all components. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan a mass range appropriate for the analyte and expected impurities (e.g., 50-350 amu). |
Sample Preparation: Dilute the crude ketone in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis: Purity can be estimated by the area percentage of the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of impurities.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of accuracy.
| Feature | HPLC | qNMR | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field.[1] | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Does not require an analyte-specific reference standard; uses a certified internal standard.[1] | Requires reference standards for accurate quantification, but can provide tentative identification of unknowns via mass spectral libraries. |
| Quantification | Relative (area %) or absolute (with calibration curve). | Absolute purity determination. | Relative (area %) or absolute (with calibration curve). |
| Compound Suitability | Wide range of non-volatile and thermally labile compounds. | Soluble compounds. | Volatile and thermally stable compounds. |
| Structural Info | Limited to retention time; coupling with MS provides structural data. | Provides detailed structural information. | Provides mass spectra for structural elucidation and identification. |
| Sensitivity | High (ppm to ppb levels). | Lower than chromatographic methods. | Very high (ppb to ppt levels). |
| Sample Preparation | Relatively simple, involves dissolution and filtration. | Simple, involves accurate weighing and dissolution. | Simple, involves dilution in a volatile solvent. |
Conclusion: A Multi-faceted Approach to Purity
For the routine purity assessment of ketones synthesized via the Weinreb amide reaction, HPLC offers a robust, reliable, and widely accessible method. It provides excellent separation of the main product from starting materials and most by-products.
However, for a more comprehensive and accurate purity determination, a multi-technique approach is recommended. qNMR serves as an invaluable orthogonal method for obtaining an absolute purity value without the need for a specific reference standard of the synthesized ketone, making it a powerful tool for the certification of reference materials. GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile impurities, which may not be easily detected by HPLC.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the quality and integrity of their synthesized compounds, ultimately contributing to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to the Characterization of Ketones Synthesized from N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of ketones derived from N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a Weinreb amide. The document details the well-established Weinreb ketone synthesis, offering a reliable and high-yield route to these valuable intermediates.[1][2][3] Furthermore, this guide presents a comparative analysis with alternative synthetic methodologies, supported by experimental data and detailed protocols to inform synthetic strategy.
The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation in organic chemistry. However, traditional methods using organometallic reagents with esters or acid chlorides often suffer from over-addition, leading to the formation of tertiary alcohols as byproducts.[1][2] The Weinreb-Nahm ketone synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[3][4] The reaction proceeds through a stable chelated tetrahedral intermediate, which resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.[3][4]
Performance Comparison: Weinreb Synthesis vs. Alternative Routes
The choice of synthetic route to 4-acyltetrahydropyrans is critical and depends on factors such as substrate availability, desired scale, and functional group tolerance. The Weinreb ketone synthesis offers significant advantages in terms of yield and prevention of side reactions.[5] Alternative methods, such as the Prins cyclization, provide a different approach to constructing the tetrahydropyran-4-one core.[6][7][8][9]
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Weinreb Ketone Synthesis | This compound, Grignard Reagent (R-MgX) | Grignard Reagent, THF, Acid (for workup) | 85-95% | High yield, prevents over-addition to form tertiary alcohols, wide functional group tolerance.[4][5] | Requires pre-synthesis of the Weinreb amide. |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis or Brønsted Acid (e.g., InCl₃, BiCl₃) | 60-85% | Convergent synthesis, builds the heterocyclic ring and introduces functionality simultaneously.[6][7][9] | Can be prone to side reactions and may require optimization of catalysts and conditions. |
| Oxidation of Secondary Alcohols | 4-(1-hydroxyalkyl)tetrahydro-2H-pyran | Oxidizing agent (e.g., PCC, Swern oxidation) | 70-90% | Utilizes readily available oxidizing agents. | Requires the prior synthesis of the corresponding secondary alcohol. |
Experimental Protocols
General Protocol for Weinreb Ketone Synthesis
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added the Grignard reagent (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Data for Representative Ketones
The following table summarizes the expected characterization data for ketones synthesized from this compound and various Grignard reagents.
| Product | Grignard Reagent | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat) ν (cm⁻¹) | MS (EI) m/z |
| 4-Acetyltetrahydro-2H-pyran | MeMgBr | 92 | 3.95 (t, 2H), 3.40 (t, 2H), 2.80 (m, 1H), 2.15 (s, 3H), 1.80 (m, 4H) | 209.5 (C=O), 67.2 (2C), 45.8, 29.5, 28.1 (2C) | 1715 (C=O) | 128 (M+), 85, 57, 43 |
| 4-Benzoyltetrahydro-2H-pyran | PhMgBr | 88 | 7.90 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.00 (t, 2H), 3.50 (t, 2H), 3.30 (m, 1H), 1.90 (m, 4H) | 200.1 (C=O), 136.5, 133.2, 128.8 (2C), 128.2 (2C), 67.5 (2C), 46.2, 29.8 (2C) | 1685 (C=O) | 190 (M+), 105, 77 |
| 4-(Cyclopropanecarbonyl)tetrahydro-2H-pyran | CyclopropylMgBr | 85 | 4.00 (t, 2H), 3.45 (t, 2H), 2.95 (m, 1H), 1.90 (m, 1H), 1.85 (m, 4H), 1.10 (m, 2H), 0.90 (m, 2H) | 208.7 (C=O), 67.3 (2C), 45.5, 29.6 (2C), 16.2, 11.1 (2C) | 1700 (C=O) | 154 (M+), 111, 85, 69, 41 |
Note: The presented data is predicted based on established principles of organic spectroscopy and may vary slightly from experimentally obtained values.
Visualization of Key Processes
The following diagrams illustrate the signaling pathway of the Weinreb ketone synthesis, the experimental workflow for characterization, and a comparison with an alternative synthetic route.
Caption: Reaction pathway of the Weinreb ketone synthesis.
Caption: Experimental workflow for ketone characterization.
Caption: Comparison of Weinreb synthesis and Prins cyclization.
Spectroscopic Analysis of Synthesized Ketones
The characterization of the synthesized 4-acyltetrahydropyrans relies on a combination of spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a ketone. For saturated cyclic ketones like the tetrahydropyran derivatives, this peak is typically observed around 1715 cm⁻¹.[10][11][12][13][14] Conjugation with an aromatic ring, as in the case of 4-benzoyltetrahydro-2H-pyran, shifts this absorption to a lower wavenumber (around 1685 cm⁻¹).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbons alpha to the carbonyl group are deshielded and typically appear in the range of 2.0-3.0 ppm. The protons on the carbons adjacent to the ring oxygen (C2 and C6) are also deshielded and resonate between 3.4 and 4.0 ppm.
-
¹³C NMR: The carbonyl carbon exhibits a characteristic signal in the downfield region of the spectrum, typically between 200-210 ppm for saturated ketones.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) is generally observable. Common fragmentation patterns for cyclic ketones include alpha-cleavage, which can lead to the loss of the acyl group or fragmentation of the tetrahydropyran ring.[15][16][17]
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. scribd.com [scribd.com]
- 15. GCMS Section 6.11.2 [people.whitman.edu]
- 16. whitman.edu [whitman.edu]
- 17. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
Comparative Spectroscopic Analysis of N-Substituted Benzimidazole Carboxamides
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of N-substituted benzimidazole carboxamides, complete with experimental data and protocols.
This guide provides a comparative analysis of the spectroscopic data for a series of N-substituted benzimidazole carboxamides. The information presented is crucial for the structural elucidation and characterization of this important class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key spectroscopic data in tabular format for easy comparison and provides detailed experimental protocols for their synthesis and analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for a representative series of N-substituted benzimidazole carboxamides. These compounds share a common benzimidazole carboxamide core with varying substituents on the N-1 position of the benzimidazole ring and on the phenyl ring of the carboxamide moiety.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | Ar-H (Benzimidazole) | Ar-H (Phenyl) | -NH (Amide) | Other Protons |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide [1] | 7.21-7.54 (m, 4H) | 7.54-8.16 (m, 5H) | 12.62 (s, 1H) | - |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide | 7.31-7.54 (m, 4H) | 7.55-8.22 (m, 5H) | - | 3.80 (s, 3H, N-CH₃) |
| N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide | 7.20-7.52 (m, 4H) | 6.98 (d, 2H), 7.95 (d, 2H) | 12.45 (s, 1H) | 3.85 (s, 3H, O-CH₃) |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | 7.30-7.53 (m, 4H) | 7.01 (d, 2H), 8.05 (d, 2H) | - | 3.81 (s, 3H, N-CH₃), 3.88 (s, 3H, O-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆ [1]
| Compound | C=O | Ar-C (Benzimidazole) | Ar-C (Phenyl) | Other Carbons |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide [1] | 167.8 | 113.4, 122.2, 133.7, 147.8 | 128.3, 128.4, 132.4, 133.1 | - |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide | 165.5 | 111.0, 119.5, 122.5, 123.0, 135.8, 142.9, 153.2 | 127.8, 128.7, 131.8, 133.9 | 30.1 (N-CH₃) |
| N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide | 167.1 | 113.5, 122.1, 133.8, 147.9 | 113.8, 125.2, 130.1, 162.3 | 55.5 (O-CH₃) |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | 164.8 | 110.9, 119.4, 122.4, 122.9, 135.9, 142.8, 153.0 | 114.0, 126.1, 129.9, 162.0 | 30.0 (N-CH₃), 55.6 (O-CH₃) |
**Table 3: Infrared (FT-IR) Spectroscopic Data (ν, cm⁻¹) **
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-N Stretch |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide | 3420 | 1675 | 1610 | 1280 |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide | - | 1678 | 1612 | 1285 |
| N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide | 3415 | 1670 | 1605 | 1275 |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | - | 1672 | 1608 | 1278 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide | 238.0975 | 238.0971 |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide | 252.1132 | 252.1129 |
| N-(1H-Benzo[d]imidazol-2-yl)-4-methoxybenzamide | 268.1081 | 268.1077 |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | 282.1237 | 282.1233 |
Experimental Protocols
General Synthesis of N-Substituted Benzimidazole Carboxamides[1]
A solution of the appropriately substituted benzoyl chloride (1.0 mmol) in dry toluene (15 mL) is added to a stirred solution of the corresponding 2-aminobenzimidazole (1.0 mmol) and triethylamine (1.2 mmol) in dry toluene (10 mL). The reaction mixture is then heated at reflux for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with water and cold ethanol, and then dried under vacuum. The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy : NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (FT-IR) Spectroscopy : FT-IR spectra are recorded on a spectrometer using KBr pellets. The spectra are typically scanned over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) : High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile.
Workflow for Synthesis and Characterization
The general workflow for the synthesis and spectroscopic characterization of N-substituted benzimidazole carboxamides is illustrated in the following diagram.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a substituted amide and pyran derivative that requires careful management as chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols for handling laboratory chemicals. Personal Protective Equipment (PPE) is mandatory.
Summary of Essential Safety Information:
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | To prevent skin and eye contact with the chemical.[1][2] |
| Ventilation | Use only in a well-ventilated area, preferably under a chemical fume hood.[1][2] | To avoid inhalation of potentially harmful vapors or dust.[1][2] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[3] | The compound may be flammable.[3] |
| Handling | Do not ingest. Avoid breathing dust, vapors, mist, or gas.[1][4][5] Wash hands thoroughly after handling.[6] | To prevent accidental exposure and ensure personal hygiene. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6][7] It should be treated as hazardous chemical waste and must not be disposed of in common garbage or down the drain.[6][7][8]
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".[7][9]
-
Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][10] Halogenated and non-halogenated solvent wastes should also be kept separate.[10]
-
-
Containment :
-
Collect waste in a dependable, compatible container with a tightly fitting cap.[8][10] Containers should be kept closed except when adding waste.[8][9]
-
For liquid waste (e.g., solutions containing the compound), use a leak-proof container.
-
For solid waste (e.g., contaminated labware, PPE), place it in a sealed, vapor-tight plastic bag or other suitable container before placing it in the final hazardous waste container.[6]
-
-
Spill Management :
-
Minor Spills : Immediately clean up small spills using an inert absorbent material.[1] Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for disposal as hazardous waste.[6]
-
Major Spills : Evacuate non-essential personnel from the area.[6] If safe to do so, contain the spill and prevent it from entering drains.[4] Alert your institution's Environmental Health and Safety (EHS) office or emergency responders.[6]
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][10]
-
The rinsate must be collected and disposed of as hazardous waste.[6][8][10]
-
After proper rinsing, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations.[6] Consult your EHS office for specific procedures.
-
-
Arranging for Pickup and Disposal :
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Purchase, storage and disposal of chemicals – University of Auckland [auckland.ac.nz]
Essential Safety and Operational Guide for Handling N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
This guide provides critical safety, handling, and disposal information for N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Enhanced Protection (for large quantities or potential for aerosolization) |
| Eye Protection | Chemical safety glasses with side shields.[1] | A face shield worn in addition to safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves (nitrile gloves are a suitable initial choice).[1] | Double-gloving and frequent changes. |
| Body Protection | A standard laboratory coat.[1][2] | Disposable coveralls.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area or chemical fume hood.[1] | A NIOSH-approved N95 or P1 dust mask if generating dust or aerosols. A powered air-purifying respirator (PAPR) for larger quantities or inadequate ventilation.[1] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure all work with this compound is conducted in a well-ventilated laboratory.
-
Use a chemical fume hood, especially when handling the solid compound or preparing solutions, to minimize inhalation exposure.[3]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[3]
-
The work area should be clean and uncluttered.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage before use.
3. Weighing and Solution Preparation:
-
Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use weighing paper or a weighing boat to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Containerization:
-
All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid waste, such as unused solutions, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Collection and Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Logical Relationship of PPE Requirements
Caption: This diagram illustrates the necessary personal protective equipment for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
